Acetylglycine
説明
特性
IUPAC Name |
2-acetamidoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIRPAQVSHGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Record name | aceturic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aceturic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043793 | |
| Record name | Aceturic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Aceturic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15809 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
26.3 mg/mL at 15 °C | |
| Record name | Acetylamino-Acetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-24-8 | |
| Record name | Acetylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceturic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylamino-Acetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-ACETYLGLYCINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aceturic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2UT4677KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 209 °C | |
| Record name | Acetylamino-Acetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Acetylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylglycine, also known as N-acetylglycine or aceturic acid, is the N-acetylated derivative of the amino acid glycine.[1][2] As a human metabolite, it plays a role in various biochemical processes and is utilized as a building block in the synthesis of more complex molecules, including peptidomimetics and other pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, complete with detailed experimental protocols for their determination.
Chemical Structure and Identification
This compound is a simple N-acyl-alpha amino acid.[5] The structure consists of a glycine molecule where one of the hydrogen atoms of the amino group is replaced by an acetyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-acetamidoacetic acid | [1][2] |
| CAS Number | 543-24-8 | [3][6] |
| Molecular Formula | C4H7NO3 | [3][6] |
| SMILES | CC(=O)NCC(=O)O | [1][7] |
| InChI | 1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | [1][5] |
| InChIKey | OKJIRPAQVSHGFK-UHFFFAOYSA-N | [1][7] |
Physical Properties
This compound is a white crystalline solid at room temperature.[1][3] Its physical properties are crucial for its handling, formulation, and application in various scientific contexts.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 117.10 g/mol | [1][3] |
| Melting Point | 206-209 °C | [1][3][7] |
| Boiling Point | 405.1 °C at 760 mmHg (Predicted) | [8] |
| Water Solubility | 26.3 - 27 g/100 mL (at 15 °C) | [1][5][8][9] |
| pKa (Strongest Acidic) | 3.67 - 3.77 | [2][5] |
| logP | -1.2 to -1.3 | [5][8] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and the synthesis of this compound are provided below.
Synthesis of this compound
A common method for the laboratory synthesis of this compound involves the acetylation of glycine with acetic anhydride.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. quora.com [quora.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chm.uri.edu [chm.uri.edu]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. jcsp.org.pk [jcsp.org.pk]
The Endogenous Landscape of Acetylglycine: A Technical Guide to its Natural Occurrence and Origins
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and endogenous sources of N-acetylglycine, a significant metabolite in human physiology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the biosynthesis, degradation, and quantification of this molecule.
Introduction
N-acetylglycine, an acylated form of the amino acid glycine, is an endogenous metabolite increasingly recognized for its role in various physiological and pathological processes. While present at low levels in healthy individuals, its concentration can be altered in certain metabolic disorders, making it a potential biomarker. Understanding its natural distribution and metabolic pathways is crucial for elucidating its biological functions and exploring its therapeutic potential.
Natural Occurrence and Endogenous Distribution
N-acetylglycine is a naturally occurring metabolite found across different biological kingdoms, including in humans, other mammals, insects like Drosophila melanogaster, and microorganisms such as Candida tropicalis. It is also a minor constituent of various foods.
Endogenously in humans, acetylglycine is found in various biofluids and tissues. Its concentrations are dynamically regulated by metabolic processes. The following tables summarize the reported quantitative data for N-acetylglycine in key human biofluids.
Quantitative Data
Table 1: Concentration of N-Acetylglycine in Human Blood
| Biospecimen | Population | Condition | Concentration (µM) | Reference |
| Blood | Adult (>18 years) | Normal | 109.44 ± 85.64 | [1] |
Table 2: Concentration of N-Acetylglycine in Human Urine
| Biospecimen | Population | Condition | Concentration (µmol/mmol creatinine) | Reference |
| Urine | Adult (25-30 years) | Normal | 0.5965 – 9.7889 | [2] |
| Urine | Control Subjects | Normal | < 40 | [3] |
Endogenous Biosynthesis and Degradation Pathways
The metabolism of N-acetylglycine involves several key enzymatic pathways for its synthesis and breakdown.
Biosynthesis
There are two primary proposed pathways for the endogenous synthesis of N-acetylglycine:
-
Conjugation of Glycine with Acetyl-CoA: The most direct route involves the enzymatic conjugation of glycine with acetyl-CoA. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme that facilitates the formation of an amide bond between the acyl group of acetyl-CoA and the amino group of glycine.
-
Proteolytic Degradation of N-acetylated Proteins: A significant portion of eukaryotic proteins, particularly in humans, are acetylated at their N-terminus. The natural turnover and degradation of these proteins by hydrolases can release N-acetylated amino acids, including N-acetylglycine.
Degradation
The primary mechanism for the catabolism of N-acetylglycine is the hydrolysis of the amide bond, which releases free glycine and acetate. This process is catalyzed by enzymes such as aminoacylase I. Deficiencies in this enzyme can lead to an accumulation of N-acetylated amino acids in the urine.
Experimental Protocols for Quantification
The accurate quantification of N-acetylglycine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
General Workflow
The general workflow for the analysis of N-acetylglycine involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Strategies to assess and optimize stability of endogenous amines during cerebrospinal fluid sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal Fluid Analysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. Cerebrospinal fluid gradients of acetylcholinesterase and butyrylcholinesterase activity in healthy aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylglycine as a potential biomarker for metabolic disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. N-acetylglycine, an acylated amino acid, has emerged as a promising candidate biomarker implicated in various metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of acetylglycine's role in metabolic dysregulation, methodologies for its quantification, and its potential as a therapeutic target.
Introduction
N-acetylglycine is an endogenous metabolite formed from the conjugation of an acetyl group with the amino acid glycine. It is part of the larger family of N-acyl amino acids, which are increasingly recognized for their roles in cellular signaling and metabolic regulation.[1] Recent metabolomic studies have highlighted a significant association between circulating and urinary levels of this compound and various metabolic phenotypes, particularly those related to adiposity and fat metabolism.[2][3] This guide synthesizes the current scientific literature on this compound, focusing on its potential as a biomarker for metabolic disorders. We present quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to support further research and drug development in this area.
Quantitative Data on this compound in Metabolic Disorders
The concentration of this compound in biological fluids has been shown to be altered in metabolic disorders, particularly in obesity. The following tables summarize the key quantitative findings from studies comparing this compound levels in individuals with metabolic disorders to healthy controls.
| Biological Matrix | Population | Condition | This compound Concentration (mmol/mol creatinine) | Fold Change | Reference |
| Urine | 21 participants with class III obesity | Obesity | 0.54 (0.30-0.90) | ↓ 0.53x | [4] |
| Urine | 21 healthy weight controls | Healthy | 1.02 (0.55-1.96) | - | [4] |
Note: Data are presented as median (interquartile range). Fold change is calculated as the median of the obesity group divided by the median of the healthy control group.
Further research is required to establish a comprehensive quantitative profile of this compound in the serum or plasma of individuals with type 2 diabetes and metabolic syndrome.
Experimental Protocols
Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. The most common analytical method employed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantification of this compound in Human Plasma/Serum by UPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in plasma or serum.
3.1.1. Sample Preparation (Protein Precipitation)
-
Thaw plasma or serum samples on ice.
-
Vortex the sample for 10 seconds.
-
In a clean microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₂,¹⁵N-acetylglycine) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[5]
3.1.2. UPLC-MS/MS Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined empirically.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined empirically.
-
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated using a series of standards with known concentrations.
Quantification of this compound in Human Urine by UPLC-MS/MS
3.2.1. Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples at room temperature.
-
Vortex for 10 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any debris.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (in 50% methanol/water).
-
Vortex for 10 seconds.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.[5]
3.2.2. UPLC-MS/MS Parameters
The UPLC-MS/MS parameters for urine analysis are similar to those for plasma/serum analysis and should be optimized accordingly.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways through which this compound exerts its metabolic effects are an active area of investigation. Current evidence points towards its involvement in the regulation of adipogenesis and adipocyte function.
Biosynthesis and Degradation of this compound
This compound is synthesized from acetyl-CoA and glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). Its degradation back to acetate and glycine is also a key part of its metabolic cycle.
Potential Role in Adipocyte Differentiation and Function
While direct evidence for this compound is still emerging, studies on the related compound N-acetylcysteine (NAC) provide strong indications of a potential mechanism. NAC has been shown to inhibit the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein beta (C/EBPβ), in 3T3-L1 adipocytes.[6][7] Given the structural similarity and shared metabolic precursors, it is plausible that this compound may exert similar effects, potentially by acting as a signaling molecule that modulates the expression of genes involved in adipogenesis and lipid metabolism.[8]
Experimental and logical Workflows
The discovery and validation of biomarkers like this compound follow a structured workflow, from initial untargeted metabolomics to targeted quantification and functional validation.
Conclusion and Future Directions
N-acetylglycine holds considerable promise as a biomarker for metabolic disorders, particularly those characterized by excess adiposity. Its altered levels in obesity and its potential role in regulating key adipogenic pathways underscore its clinical and scientific relevance. Future research should focus on:
-
Expanding Quantitative Studies: Large-scale cohort studies are needed to definitively establish the concentration ranges of this compound in serum and plasma across a spectrum of metabolic disorders, including type 2 diabetes and metabolic syndrome.
-
Elucidating Molecular Mechanisms: Further investigation is required to determine the direct molecular targets of this compound. Studies exploring its potential as a ligand for nuclear receptors like PPARs are warranted.
-
Therapeutic Potential: The inverse association of this compound with adiposity suggests that modulating its levels or its downstream signaling pathways could be a novel therapeutic strategy for obesity and related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Systematic metabolomic studies identified adult adiposity biomarkers with this compound associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Glial Cell Functions by PPAR-γ Natural and Synthetic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of gene expression during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Systematic metabolomic studies identified adult adiposity biomarkers with this compound associated with fat loss in vivo [frontiersin.org]
- 8. N-Acetylcysteine affects obesity-related protein expression in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Acetylglycine in Protein Acetylation and Degradation: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: N-terminal (Nt) acetylation is one of the most common protein modifications in eukaryotes, profoundly influencing protein stability, function, and localization. This modification is catalyzed by N-terminal acetyltransferases (NATs) which utilize acetyl-coenzyme A (acetyl-CoA) as the acetyl donor. The fate of Nt-acetylated proteins is often dictated by the Ac/N-end rule pathway, a branch of the ubiquitin-proteasome system that recognizes acetylated N-termini as degradation signals (Ac/N-degrons). Acetylglycine, an N-acetylated form of glycine, plays an indirect but significant role in this landscape. While not a direct participant in the enzymatic acetylation of proteins, its metabolism can contribute to the cellular pool of acetyl-CoA. This guide provides an in-depth examination of the metabolic role of this compound, the enzymatic machinery of protein acetylation, the mechanics of the Ac/N-end rule pathway, and key experimental protocols for studying these processes.
The Metabolic Role of this compound as an Acetyl-CoA Precursor
N-acetylglycine is a metabolite that can be synthesized from glycine and acetyl-CoA by the enzyme glycine N-acyltransferase (GLYAT).[1][2] Conversely, it can be generated during the breakdown of larger acetylated proteins.[1] The catabolism of this compound, mediated by enzymes such as aminoacylase I (ACY1), can release acetate and glycine.[1] The released acetate can be converted into acetyl-CoA, which serves as the essential acetyl donor for a multitude of biochemical reactions, including the N-terminal acetylation of proteins.[3][4] Thus, this compound functions as a potential reservoir, indirectly fueling the very processes that determine protein fate.
The Machinery of N-Terminal Acetylation
N-terminal acetylation is the enzymatic transfer of an acetyl group from acetyl-CoA to the α-amino group of a protein's first amino acid.[3][5] This process is primarily co-translational, occurring as the nascent polypeptide chain emerges from the ribosome.[6] It is catalyzed by a family of N-terminal acetyltransferases (NATs), with at least seven distinct types identified in humans (NatA-NatF, NatH).[5] These enzymes exhibit specificities for different N-terminal amino acid sequences, allowing for a regulated modification landscape across the proteome.[1][6] For instance, NatA, the most prevalent NAT, typically acetylates proteins with small N-terminal residues like serine, alanine, and glycine after the initiator methionine has been cleaved.[6][7] This modification is considered largely irreversible and transforms the charged N-terminus into a neutral, more hydrophobic segment, impacting protein folding, interactions, and stability.[5][7][8]
The Ac/N-end Rule Pathway: A Route to Degradation
The stability of a protein can be directly linked to the identity of its N-terminal residue through the N-end rule pathway.[9][10] A critical branch of this system is the Ac/N-end rule pathway, which specifically targets proteins bearing an acetylated N-terminus for destruction.[9][11] In this pathway, the acetylated N-terminus serves as a degradation signal, or "Ac/N-degron".[9] This degron is recognized by specific E3 ubiquitin ligases, known as N-recognins (e.g., Doa10).[12] Upon recognition, the E3 ligase mediates the attachment of a polyubiquitin chain to the target protein. This polyubiquitination acts as a molecular flag, marking the protein for degradation by the 26S proteasome.[12] This mechanism is vital for cellular quality control, eliminating misfolded proteins and regulating the levels of subunits within protein complexes.[13]
Quantitative Data on N-Terminal Acetylation
Quantitative proteomics has been instrumental in elucidating the prevalence and dynamics of N-terminal acetylation. These studies reveal the high frequency of this modification and demonstrate how genetic perturbations can drastically alter the acetylation status of specific proteins.
| Organism / Cell Line | Protein / Proteome Fraction | Condition | Percentage Acetylated | Reference |
| Human (HAP1 Cells) | IST1 | Wild-Type | >90% | [8] |
| Human (HAP1 Cells) | IST1 | NatC Knockout | <10% | [8] |
| Mycobacterium tuberculosis | Observed N-terminal Proteome | Standard Culture | 42.3% | [14] |
| Mycobacterium marinum | Observed N-terminal Proteome | Standard Culture | 41.4% | [14] |
| Human Proteome | Estimated Total | - | ~80% | [3][6] |
Experimental Protocols
In Vitro N-Terminal Acetyltransferase (NAT) Activity Assay
This protocol outlines a continuous fluorescence-based assay to measure NAT activity by detecting the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.[15][16]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). Prepare stock solutions of the NAT enzyme, a synthetic peptide substrate (e.g., H4-8), Acetyl-CoA, and the fluorescent probe ThioGlo4.
-
Reaction Mixture: In a 384-well microplate, dispense a premixture containing the NAT enzyme, Acetyl-CoA, and ThioGlo4 in the reaction buffer. Allow a 10-minute pre-incubation at 25°C.
-
Initiation: Initiate the reaction by adding the peptide substrate to each well.
-
Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence (Excitation: ~400 nm, Emission: ~465 nm) over time in kinetic mode. The rate of fluorescence increase is proportional to the NAT activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. This can be used to determine kinetic parameters like Km and Vmax.
Protein Stability Analysis via Cycloheximide (CHX) Chase Assay
This assay measures the in vivo half-life of a target protein by inhibiting new protein synthesis and tracking the degradation of the existing protein pool.[17][18]
Methodology:
-
Cell Culture: Grow eukaryotic cells to mid-logarithmic phase in appropriate media.
-
CHX Treatment: Add cycloheximide (CHX) to the cell culture medium to a final concentration that effectively blocks translation (e.g., 100 µg/mL).
-
Time Course Sampling: Immediately collect an aliquot of cells (t=0). Collect subsequent aliquots at various time points post-CHX addition (e.g., 30, 60, 120, 240 minutes).
-
Cell Lysis: Pellet the cells from each time point and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal loading.
-
Western Blot Analysis: Separate equal amounts of total protein from each time point by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the protein of interest. Use a stable loading control (e.g., Actin) to normalize the data.
-
Densitometry: Quantify the band intensity for the target protein at each time point. Plot the relative protein abundance against time to determine the protein's half-life.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000532) [hmdb.ca]
- 2. Systematic metabolomic studies identified adult adiposity biomarkers with this compound associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 5. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 6. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. [Progress on the role of N-end rule pathways in protein degradation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative N‑Terminal Footprinting of Pathogenic Mycobacteria Reveals Differential Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 18. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Acetylglycine: A Technical History of Discovery and Research
For Immediate Release
This in-depth technical guide explores the history of acetylglycine, from its initial discovery and synthesis in the 19th century to its contemporary understanding as a key metabolite. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's chemical synthesis, historical characterization, and biological significance.
Discovery and Early Synthesis
The first documented synthesis of this compound is attributed to Kraut and Hartmann in 1865.[1] Their pioneering work involved the reaction of glycine with acetyl chloride. Shortly after, in 1884, the eminent chemist Theodor Curtius reported a method for synthesizing N-acetylated amino acids, including this compound, by heating glycine with acetic anhydride.[1] This latter method, due to its simplicity and higher yield, became a foundational technique in peptide chemistry.
One of the most well-documented and reliable early methods for the preparation of this compound is the reaction of glycine with acetic anhydride in an aqueous solution. This procedure, detailed in Organic Syntheses, has been a staple for the production of this compound for decades.[2]
Experimental Protocols of Historical Synthesis
1.1.1. Synthesis of this compound via Glycine and Acetic Anhydride
This method, adapted from the procedure described in Organic Syntheses, remains a classic example of N-acetylation.[2]
-
Materials:
-
Glycine
-
Acetic anhydride (95%)
-
Water
-
Ice
-
-
Apparatus:
-
1-liter Erlenmeyer flask
-
Mechanical stirrer
-
Büchner funnel
-
Apparatus for vacuum evaporation
-
-
Methodology:
-
In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 75 g (1 mole) of glycine is dissolved in 300 cc of water with vigorous stirring.
-
Once the glycine is nearly dissolved, 215 g (2 moles) of 95% acetic anhydride is added in a single portion.
-
The mixture is stirred vigorously for 15-20 minutes, during which the solution will become hot, and this compound may begin to crystallize.
-
The flask is then placed in a refrigerator overnight to ensure complete crystallization.
-
The precipitated this compound is collected on a Büchner funnel, washed with ice-cold water, and dried at 100-110°C.
-
The filtrate and washings are combined and evaporated to dryness under reduced pressure at 50-60°C. The residue is recrystallized from 75 cc of boiling water to yield a second fraction of this compound.
-
Modern Synthesis Approaches
While the classical methods are still relevant, modern industrial synthesis of this compound often employs a process called amidocarbonylation. This method involves the reaction of paraformaldehyde, acetamide, and carbon monoxide in the presence of a cobalt-containing catalyst.[3][4] This process is highly efficient and allows for large-scale production. More recently, greener synthesis routes are being explored, such as the one-pot synthesis from renewable N-acetyl glucosamine.[5][6]
Early Characterization and Physicochemical Properties
In the 19th and early 20th centuries, the characterization of a newly synthesized compound like this compound relied on a combination of physical property measurements and elemental analysis. These techniques, though rudimentary by modern standards, were crucial in establishing the compound's identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 207-209 °C | [7] |
| Molecular Formula | C₄H₇NO₃ | [8] |
| Molecular Weight | 117.10 g/mol | [8] |
| Appearance | White crystalline powder | [7] |
Early analytical techniques would have included:
-
Elemental Analysis: Determining the empirical formula by measuring the percentage of carbon, hydrogen, nitrogen, and oxygen.
-
Melting Point Determination: A key indicator of purity.
-
Solubility Tests: Assessing the solubility in various solvents.
-
Crystallography: Early X-ray diffraction studies in the mid-20th century provided detailed structural information.[9]
Biological Significance and Metabolic Pathways
This compound is not merely a synthetic curiosity; it is a naturally occurring metabolite found in various organisms, including humans.[8] It plays a role in several biological processes and is synthesized endogenously through a specific enzymatic pathway.
The Glycine N-Acyltransferase (GLYAT) Pathway
The primary route for the biosynthesis of this compound and other N-acylglycines is the Glycine N-Acyltransferase (GLYAT) pathway.[10] This mitochondrial enzyme catalyzes the conjugation of an acyl-CoA molecule with glycine. In the case of this compound, acetyl-CoA serves as the acyl donor.
The overall reaction is as follows:
Acetyl-CoA + Glycine ⇌ N-Acetylglycine + Coenzyme A
This pathway is crucial for the detoxification of certain xenobiotics and the metabolism of endogenous compounds.[11]
Regulation and Function
The activity of the GLYAT enzyme family is subject to regulation, including post-translational modifications such as lysine acetylation, which can modulate enzyme function.[2] Dysregulation of glycine metabolism and the GLYAT pathway has been implicated in certain metabolic disorders.[9] Furthermore, GLYAT expression has been found to be suppressed in hepatocellular carcinoma, suggesting a potential role as a biomarker.[12]
Visualizing the Core Concepts
To further elucidate the key processes discussed, the following diagrams have been generated using the DOT language.
Historical Synthesis of this compound
Caption: A simplified workflow of the historical synthesis of this compound.
The Glycine N-Acyltransferase (GLYAT) Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2): IMPLICATIONS FOR PRODUCTION OF GLYCINE-CONJUGATED SIGNALING MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 4. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
The Role of Acetylglycine in Detoxification: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acetylglycine, and more broadly, the process of N-acylglycine formation, represents a critical component of Phase II detoxification metabolism. This pathway, primarily mediated by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT), facilitates the conjugation of glycine with a variety of endogenous and xenobiotic acyl-CoA molecules. This conjugation reaction serves to transform lipophilic and potentially toxic compounds into more water-soluble, less toxic metabolites that are readily excretable in urine. This guide provides a comprehensive overview of the biochemical pathways involving this compound and other N-acylglycines, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and visualizes key processes to support research and development in toxicology and pharmacology.
The Glycine Conjugation Pathway
The glycine conjugation pathway is a two-step enzymatic process central to the detoxification of a wide array of compounds.[1][2]
Step 1: Acyl-CoA Formation: Carboxylic acids, both from xenobiotic sources (e.g., benzoate, salicylate) and endogenous metabolism (e.g., medium-chain fatty acids, metabolites from organic acidemias), are first activated to their corresponding acyl-coenzyme A (CoA) thioesters.[1][3] This activation is catalyzed by mitochondrial xenobiotic/medium-chain fatty acid:CoA ligases, such as ACSM2B.[1]
Step 2: Glycine Conjugation: The acyl-CoA intermediate then serves as a substrate for Glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[4][5][6] GLYAT catalyzes the transfer of the acyl group to the amino group of glycine, forming an N-acylglycine (e.g., N-benzoylglycine, also known as hippuric acid), and regenerating free CoASH.[1][6] This reaction is crucial for maintaining mitochondrial CoASH homeostasis.[7][8]
The resulting N-acylglycines are more hydrophilic and can be more readily transported out of the mitochondria and excreted from the body, thus detoxifying the parent compound.[1]
Signaling Pathway Diagram
Caption: The mitochondrial glycine conjugation pathway for detoxification.
Quantitative Data on GLYAT Enzyme Kinetics
The catalytic efficiency of GLYAT is a key determinant in the rate of glycine conjugation. Significant inter-individual variation in this capacity has been observed, partly attributable to genetic polymorphisms in the GLYAT gene.[1][4] The following tables summarize kinetic parameters for different GLYAT haplotypes, with the 156Asn>Ser variant considered the reference due to its high frequency in most populations.[1]
Table 1: Relative Enzyme Activity of GLYAT Haplotypes
| Haplotype | Relative Enzyme Activity (%) | Haplotype Frequency (%) |
| 156Asn>Ser | 100.0 | 69.9 |
| 17Ser>Thr,156Asn>Ser | 49.4 | 21.5 |
| 156Asn>Ser,199Arg>Cys | 12.3 | 0.02 |
| Data sourced from a study by Badenhorst et al. (2021), where activity was measured with 20 mM glycine and 80 µM benzoyl-CoA.[1] |
Table 2: Bi-Substrate Enzyme-Kinetic Parameters of GLYAT Variants
| Haplotype | Vf (µmol min-1 mg protein-1) | kcat (s-1) | s0.5,gly (mM) | hgly | s0.5,benz (µM) | hbenz |
| 156Asn>Ser | 0.85 ± 0.06 | 0.48 ± 0.03 | 23 ± 2 | 1.6 ± 0.1 | 97 ± 3 | 2.1 ± 0.1 |
| 17Ser>Thr,156Asn>Ser | 0.62 ± 0.02 | 0.35 ± 0.01 | 29 ± 3 | 1.3 ± 0.1 | 118 ± 7 | 1.5 ± 0.1 |
| 156Asn>Ser,199Arg>Cys | 0.083 ± 0.005 | 0.047 ± 0.003 | 30 ± 3 | 1.4 ± 0.1 | 61 ± 3 | 3.5 ± 0.5 |
| Parameters were estimated from a global fit of initial rate data to a two-substrate Hill equation. Vf: maximal forward velocity; kcat: catalytic rate constant; s0.5: half-saturation constant; h: Hill coefficient; gly: glycine; benz: benzoyl-CoA.[1][9] |
These data indicate that genetic variants can significantly impact GLYAT's catalytic activity, with rarer haplotypes often being less active.[1][9] Notably, the enzyme exhibits cooperative binding kinetics for both substrates, particularly for benzoyl-CoA.[1]
Experimental Protocols
Recombinant GLYAT Haplotype Expression and Purification
This protocol is adapted from Badenhorst et al. (2021).[1]
-
Expression: The desired GLYAT haplotype variants (e.g., 156Asn>Ser) are expressed as recombinant proteins. The expression is typically conducted in a suitable host, such as E. coli. For enhanced protein stability and yield, the expression medium can be supplemented with 0.5% glycine. The purified proteins often include an N-terminal fusion tag (e.g., Trx-tag followed by a 6X His-tag) to facilitate purification.
-
Purification: Nickel-affinity chromatography is used to purify the His-tagged recombinant proteins from the cell lysate.
-
Storage: For long-term storage, purified enzyme preparations are supplemented with glycerol to a final concentration of 10%, snap-frozen in liquid nitrogen, and stored at -80 °C.
-
Protein Quantification: Protein concentration is determined using a fluorometric method, such as the Qubit Protein Assay Kit.
Bi-Substrate Kinetic Analysis of GLYAT
This method allows for the detailed characterization of enzyme kinetics by varying the concentrations of both substrates simultaneously.[1]
-
Assay Setup: Enzyme assays are performed in a suitable buffer system.
-
Substrate Concentrations: A grid of concentrations for both glycine and the acyl-CoA substrate (e.g., benzoyl-CoA) is prepared. The ranges should be wide enough to observe the full kinetic profile, including substrate saturation and potential cooperativity.
-
Reaction Initiation and Monitoring: The reaction is initiated by adding a known amount of purified GLYAT enzyme. The rate of product formation (N-acylglycine) or CoA release is monitored over time using a suitable detection method.
-
Data Analysis:
-
Initial rates are determined for each combination of substrate concentrations.
-
Due to observed cooperative substrate binding, the data are fitted to a two-substrate Hill equation rather than a standard Michaelis-Menten model.
-
A global fit using non-linear regression is performed across the entire dataset to obtain a single, robust set of enzyme-kinetic parameters (Vf, kcat, s0.5, and h for each substrate).
-
Experimental Workflow Diagram
Caption: Workflow for bi-substrate kinetic analysis of GLYAT.
Broader Implications and Future Directions
The efficiency of the glycine conjugation pathway has significant implications for both endogenous metabolism and the safety and efficacy of pharmaceuticals.
-
Drug Metabolism: Many drugs and their metabolites are carboxylic acids that can be substrates for this pathway.[7] Understanding an individual's GLYAT genotype and corresponding enzyme activity could help predict drug clearance rates and potential for toxicity.
-
Metabolic Diseases: In several inborn errors of metabolism (organic acidemias), toxic acyl-CoA species accumulate.[3] GLYAT can detoxify these intermediates by conjugating them to glycine, and glycine supplementation is a therapeutic strategy in some of these conditions.[1][3]
-
Glycine Availability: The capacity of this pathway can be limited by the availability of glycine.[1][3] Conditions associated with glycine deficiency, such as obesity, may impair detoxification capacity.[10][11]
Future research should continue to explore the substrate specificity of different GLYAT variants for a wider range of xenobiotic and endogenous compounds. Developing reliable in vivo probes to assess an individual's glycine conjugation capacity would be a valuable tool for personalized medicine and toxicology.
References
- 1. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. GLYAT - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic impact of dietary glycine supplementation in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Acetylglycine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantitative analysis of acetylglycine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (N-acetylglycine-d3) to ensure accuracy and precision. The chromatographic and mass spectrometric conditions have been optimized for high throughput and reliable quantification. This protocol is suitable for clinical research, metabolomics studies, and in the assessment of drug development processes where this compound is a relevant biomarker.
Introduction
N-acetylglycine is an N-acyl conjugate of glycine that can be found as a minor constituent in various foods and serves as a biomarker in certain metabolic pathways. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its physiological roles and its association with metabolic disorders. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1] This protocol details a robust method for the determination of this compound in human plasma, which has been validated to meet the stringent requirements of bioanalytical method validation.
Experimental
Materials and Reagents
-
N-Acetylglycine (analytical standard)
-
N-Acetylglycine-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard and Internal Standard Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylglycine in ultrapure water to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylglycine-d3 in ultrapure water to a final concentration of 1 mg/mL.
Store stock solutions at -20°C. Working solutions are prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
Sample Preparation
The following protein precipitation protocol is a common and effective method for preparing plasma samples for this compound analysis.
-
Thaw plasma samples on ice.
-
Vortex the plasma sample for 10 seconds.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (N-acetylglycine-d3) at a concentration of 50 ng/mL.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps in the quantitative analysis of this compound.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98.0 | 2.0 |
| 2.5 | 2.0 | 98.0 |
| 3.5 | 2.0 | 98.0 |
| 3.6 | 98.0 | 2.0 |
| 5.0 | 98.0 | 2.0 |
Mass Spectrometry:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temp. | 500°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 118.1 | 76.1 | 100 |
| 118.1 | 43.1 | 100 | |
| N-Acetylglycine-d3 (IS) | 121.1 | 79.1 | 100 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Logical Flow of LC-MS/MS Analysis
Caption: Logical diagram of the LC-MS/MS process from sample introduction to data acquisition.
Method Validation and Performance
The method was validated for linearity, sensitivity, accuracy, and precision. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards using a linear regression with 1/x weighting.
Table 3: Summary of Quantitative Method Performance
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
Note: These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variations in sample processing.[1] This protocol is well-suited for applications in clinical research for the study of metabolic pathways and in pharmaceutical development for monitoring relevant biomarkers.
References
Application of Acetylglycine in Peptidomimetics Research: Enhancing Stability and Modulating Activity
Issued: December 14, 2025
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering the high specificity and potency of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A primary degradation pathway for therapeutic peptides is cleavage by exopeptidases, which target the free N- or C-termini. N-terminal acetylation, effectively capping the peptide with an acetyl group, is a simple yet powerful strategy to block this degradation route. Acetylglycine (N-acetylglycine) serves as a fundamental building block and conceptual model for this modification. By incorporating an acetyl group at the N-terminus, researchers can significantly enhance the proteolytic resistance of a peptide.[1][2] This modification neutralizes the positive charge of the N-terminal amine, which can also critically influence receptor binding, membrane permeability, and overall biological activity in a context-dependent manner.[3]
These application notes provide an overview of the use of N-terminal acetylation in peptidomimetics, focusing on enhancing stability and modulating bioactivity. Detailed protocols for the synthesis, modification, and evaluation of N-acetylated peptides are provided for researchers in drug development.
Application Note 1: Enhancement of Proteolytic Stability
One of the most significant advantages of N-terminal acetylation is the dramatic improvement in peptide stability in the presence of proteases. The acetyl group acts as a shield, preventing recognition and cleavage by aminopeptidases, which are ubiquitous in plasma and tissues. This modification can extend the circulating half-life of a peptide from minutes to many hours, a critical factor for therapeutic efficacy.[4]
Key Advantages:
-
Blocks Exopeptidase Degradation: Prevents enzymatic cleavage at the N-terminus.
-
Increases Plasma Half-Life: Enhances bioavailability and duration of action.[5]
-
Simple Modification: Can be easily incorporated during standard solid-phase peptide synthesis (SPPS).[4]
Quantitative Data on Stability Enhancement
The following table summarizes data from studies comparing the stability of unmodified peptides to their N-terminally acetylated analogs in human plasma or serum.
| Peptide Sequence | Modification | Half-Life (t½) in Human Plasma/Serum | Fold Increase in Stability | Reference |
| PD (Anionic) | None | < 0.5 hours | - | [5] |
| Ac-PD | N-terminal Acetylation | 20.7 hours | > 40x | [5] |
| AD (Anionic) | None | < 0.5 hours | - | [5] |
| Ac-AD | N-terminal Acetylation | 8.64 hours | > 17x | [5] |
| PK (Cationic) | None | < 0.5 hours | - | [5] |
| Ac-PK | N-terminal Acetylation | < 0.5 hours | No significant change | [5] |
| Lfc | None | 0.5 hours | - | [4] |
| Ac-Lfc | N-terminal Acetylation | 1.5 hours | 3x | [4] |
Note: The effect of acetylation on stability can be influenced by the overall charge of the peptide, with anionic peptides showing a more pronounced increase in stability in some studies.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cem.de [cem.de]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Acetylglycine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Acetylglycine (N-acetylglycine) is a key endogenous metabolite, and its quantification in biological matrices is crucial for various research areas, including the study of metabolic disorders and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of small molecules like this compound. However, due to its polar nature and low volatility, direct GC analysis of this compound is challenging. Chemical derivatization is a necessary step to convert this compound into a more volatile and thermally stable form, enabling its successful separation and detection by GC-MS.
This document provides detailed application notes and experimental protocols for three common derivatization techniques for this compound: silylation, esterification, and acylation. These notes are intended for researchers, scientists, and drug development professionals familiar with basic laboratory and analytical techniques.
Derivatization Strategies for this compound
The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group of this compound with a less polar, more volatile chemical group. The most common approaches are:
-
Silylation: This is a widely used technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. Silylated derivatives are generally volatile and thermally stable.[1]
-
Esterification: This method involves the conversion of the carboxylic acid group into an ester, typically a methyl ester. This is often achieved by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Acylation: In this approach, the active hydrogen is replaced by an acyl group. Chloroformate reagents, such as isobutyl chloroformate, are frequently used for this purpose. This method can be performed in an aqueous medium.[2]
The choice of derivatization method depends on several factors, including the sample matrix, the desired sensitivity, and the available instrumentation.
Quantitative Data Summary
The following table summarizes key quantitative data for different this compound derivatives to facilitate comparison.
| Derivatization Method | Reagent | Derivative | Molecular Weight of Derivative ( g/mol ) | Key Mass Fragments (m/z) |
| Silylation | BSTFA or MSTFA | This compound-TMS | 189.28 | 174, 130, 145, 104, 132[3][4] |
| Esterification | Methanol/Acetyl Chloride | This compound Methyl Ester | 131.13 | 118, 72, 43, 30[3][5] |
| Acylation | Isobutyl Chloroformate | This compound Isobutyl Ester | 173.19 | Data not readily available in literature |
Note: The mass fragments listed are for the primary derivatives. Fragmentation patterns can vary depending on the GC-MS instrument and conditions.
Experimental Protocols
Silylation using BSTFA with TMCS catalyst
This protocol is adapted from general procedures for the silylation of amino acids and is suitable for this compound.[6]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. Transfer the dried sample (typically <100 µg) to a GC vial.
-
Reagent Addition: Add 100 µL of an aprotic solvent to the vial. To this, add 25 µL of BSTFA and 25 µL of anhydrous pyridine. The pyridine acts as a catalyst.[6]
-
Reaction: Tightly cap the vial and heat at 65-75°C for 30-45 minutes.[6] The exact time and temperature may require optimization.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Esterification to form Methyl Ester
This protocol is based on a common method for the methylation of amino acids.[7][8]
Materials:
-
This compound standard or dried sample extract
-
Methanol (anhydrous)
-
Acetyl chloride
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Preparation: Prepare the methylation reagent by carefully and slowly adding acetyl chloride to anhydrous methanol (e.g., 4:25 v/v). This reaction is exothermic and should be performed in a fume hood with appropriate safety precautions.[7]
-
Reaction: Add the freshly prepared methanolic HCl reagent to the dried sample. Cap the vial tightly and heat at 70°C for 1 hour.[7]
-
Solvent Evaporation: After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Acylation using Isobutyl Chloroformate
This protocol is adapted from a procedure for the derivatization of amino acids in an aqueous medium.[2][9]
Materials:
-
This compound standard or sample in aqueous solution
-
Isobutanol
-
Pyridine
-
Isobutyl chloroformate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous sample to 9-10 with saturated sodium bicarbonate solution. This ensures the carboxylic acid is in its carboxylate form.[9]
-
Reagent Addition: To the sample, add isobutanol, pyridine, and isobutyl chloroformate in a 4:3:3 ratio. The total volume of reagents will depend on the sample volume.
-
Reaction and Extraction: Vortex the mixture vigorously for 30 seconds. Add hexane to extract the derivatized this compound isobutyl ester. Vortex again and centrifuge to separate the layers.
-
Analysis: Collect the upper hexane layer for GC-MS analysis.
Workflow and Pathway Diagrams
The following diagrams illustrate the derivatization workflows and the chemical transformations involved.
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
Caption: Chemical derivatization pathways of this compound.
Conclusion
The derivatization of this compound is a critical step for its reliable quantification by GC-MS. Silylation, esterification, and acylation are all viable methods, each with its own advantages and considerations. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers to select and implement the most suitable derivatization strategy for their specific analytical needs. Proper optimization of the chosen method is essential to ensure accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000532) [hmdb.ca]
- 5. Methyl acetylglycinate [webbook.nist.gov]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. coresta.org [coresta.org]
Application Notes and Protocols for Enzyme Kinetic Assays Using Acetylglycine as a Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing acetylglycine and its components (acetyl-CoA and glycine) as substrates in enzyme kinetic assays for two key enzymes: Aminoacylase-1 (ACY1) and Glycine N-acyltransferase (GLYAT). The protocols are designed to be adaptable for various research and drug development applications, including enzyme characterization, inhibitor screening, and pathway analysis.
Aminoacylase-1 (ACY1) Kinetic Assay: Hydrolysis of this compound
Aminoacylase-1 (ACY1) is a cytosolic, zinc-dependent metalloenzyme that catalyzes the hydrolysis of N-acetylated amino acids to their corresponding free amino acid and acetate.[1] This function is crucial for the catabolism of N-acetylated proteins. Assaying ACY1 activity is relevant in studying inborn errors of metabolism, such as ACY1 deficiency, which leads to the accumulation of N-acetylated amino acids in urine.
Signaling Pathway: ACY1-mediated Hydrolysis
Caption: Hydrolysis of N-Acetylglycine by Aminoacylase-1.
Experimental Protocol: Fluorometric Detection of Glycine
This protocol describes a continuous kinetic assay for ACY1 using a fluorometric method to detect the product, glycine.
Materials:
-
Purified or recombinant Aminoacylase-1 (ACY1)
-
N-Acetylglycine substrate
-
Glycine Assay Kit (e.g., Sigma-Aldrich MAK261 or similar)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Microplate reader capable of fluorescence detection (λex = 535 nm / λem = 587 nm)
-
96-well black microplates
Procedure:
-
Prepare Glycine Standards: Prepare a series of glycine standards in Assay Buffer as per the manufacturer's instructions to generate a standard curve.
-
Prepare Reagents:
-
Prepare a stock solution of N-acetylglycine in Assay Buffer.
-
Dilute the ACY1 enzyme to the desired concentration in Assay Buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add varying concentrations of N-acetylglycine substrate.
-
Add the components of the Glycine Assay Kit (excluding the enzyme mix that detects glycine) to each well.
-
Initiate the reaction by adding a fixed concentration of ACY1 to each well.
-
The final reaction volume should be consistent across all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots for each substrate concentration.
-
Convert the fluorescence units to glycine concentration using the glycine standard curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Quantitative Data
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Source Organism |
| Aminoacylase-1 | N-Acetyl-L-methionine | 0.84 ± 0.04 | 287 ± 7 | Porcine |
| Aminoacylase-1 | N-Acetyl-L-methionine | 1.25 ± 0.07 | 220 ± 7 | Recombinant Porcine |
Note: 1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Glycine N-acyltransferase (GLYAT) Kinetic Assay: Synthesis of this compound
Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that catalyzes the transfer of an acyl group from an acyl-CoA to the N-terminus of glycine. This reaction is a key step in the detoxification of xenobiotic and endogenous organic acids.
Signaling Pathway: GLYAT-mediated Synthesis
Caption: Synthesis of N-Acetylglycine by GLYAT.
Experimental Protocol: DTNB-based Colorimetric Assay
This protocol outlines a continuous spectrophotometric assay for GLYAT activity by measuring the release of Coenzyme A (CoA) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction between the free thiol group of CoA and DTNB produces 2-nitro-5-thiobenzoate (TNB), which can be quantified by its absorbance at 412 nm.
Materials:
-
Purified or recombinant Glycine N-acyltransferase (GLYAT)
-
Acetyl-CoA
-
Glycine
-
DTNB (Ellman's reagent)
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0
-
Spectrophotometer capable of kinetic measurements at 412 nm
-
96-well clear microplates or cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of Acetyl-CoA, Glycine, and DTNB in Assay Buffer.
-
-
Set up the Reaction:
-
In a microplate well or cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
A fixed concentration of DTNB (e.g., 100 µM)
-
Varying concentrations of one substrate (e.g., Acetyl-CoA) while keeping the other substrate (Glycine) at a fixed, saturating concentration.
-
-
Add a known amount of purified GLYAT enzyme.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the variable substrate (e.g., Acetyl-CoA).
-
-
Kinetic Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm in a spectrophotometer.
-
Record data at regular intervals (e.g., every 30 seconds) for a sufficient period to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate to the concentration of CoA released per minute using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Experimental Workflow Diagram
Caption: Workflow for GLYAT Kinetic Assay using DTNB.
Quantitative Data
The following table summarizes the apparent steady-state kinetic constants for mouse Glycine N-acyltransferase (mGLYAT) with Acetyl-CoA and Glycine as substrates.
| Enzyme | Substrate | (k_cat_/Kₘ)app (M⁻¹s⁻¹) |
| mGLYAT | Acetyl-CoA | (1.8 ± 0.08) x 10³ |
| mGLYAT | Glycine | (5.2 ± 0.20) x 10² |
These application notes provide a framework for conducting robust and reproducible enzyme kinetic assays using this compound and its precursors. Researchers are encouraged to optimize the described protocols for their specific experimental conditions and enzyme sources.
References
Application Note: High-Performance Liquid Chromatography Method for the Separation and Quantification of Acetylglycine
[AN-HPLC-001]
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of acetylglycine. This compound, an N-acetylated form of the amino acid glycine, is of interest in various fields, including metabolomics and drug development, where its accurate measurement is crucial.[1][2] The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and efficient means of analysis. This document provides detailed protocols for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development.
Introduction
N-acetylglycine is an N-acyl-alpha-amino acid that plays a role as a human metabolite.[2][3] It is involved in the biosynthesis of proteins and is a key biomarker in certain metabolic disorders, such as acylase I deficiency, where elevated levels are observed in urine.[1][2] Accurate and reproducible analytical methods are therefore essential for its quantification in biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses. While numerous methods exist for the parent amino acid, glycine, and structurally similar compounds like N-acetylcysteine (NAC), this note provides a focused protocol for this compound.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. A UPLC system can also be utilized for faster analysis times.[6]
-
Column: A C18 reverse-phase column is recommended for the separation. Specific examples include Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) or a Phenomenex C18 (250 mm × 4.6 mm, 5 µm).[7][8]
-
Chemicals and Reagents:
Chromatographic Conditions
The following tables summarize chromatographic conditions that can be employed for the analysis of this compound and the structurally similar compound N-acetylcysteine (NAC), which can serve as a starting point for method development.
Table 1: UPLC-MS Conditions for this compound (used as Internal Standard) [7]
| Parameter | Condition |
| Column | Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm |
| Mobile Phase | 10% Methanol, 90% 2.79x10⁻⁵ M KH₂PO₄ (pH 8.1) |
| Flow Rate | 0.1 mL/min |
| Detection | Mass Spectrometry (MS) |
| Retention Time | 2.22 min |
Table 2: HPLC Conditions for N-Acetylcysteine (NAC) [8]
| Parameter | Condition |
| Column | Phenomenex C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 213 nm |
| Run Time | 10 min |
Table 3: Alternative HPLC Conditions for NAC [10]
| Parameter | Condition |
| Column | YMC-Pack Pro C18, 250 X 4.6, S-5 μm, 12 nm |
| Mobile Phase | Acetonitrile and water (4:96 v/v) containing 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 212 nm |
| Column Temperature | 25 °C |
Protocols
Mobile Phase Preparation
-
Phosphate Buffer Preparation (for NAC method):
-
Mobile Phase Mixture:
-
Mix the prepared buffer and acetonitrile in the specified ratio (e.g., 95:5 v/v).[8]
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
-
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of the mobile phase in a volumetric flask.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
-
For Pharmaceutical Formulations:
-
Accurately weigh and crush the tablet or take a known volume of the liquid formulation.
-
Dissolve in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Samples (e.g., Plasma, Urine):
-
Protein precipitation is often necessary. Add a threefold volume of cold acetonitrile or methanol to the sample.
-
Vortex and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Workflow and Method Logic
The following diagrams illustrate the experimental workflow and the logical relationships between key HPLC parameters.
Conclusion
The described HPLC method provides a framework for the reliable separation and quantification of this compound. The provided protocols and chromatographic conditions can be adapted and optimized based on the specific sample matrix and instrumentation available. By carefully controlling the experimental parameters outlined, researchers can achieve accurate and reproducible results for this compound analysis in various applications.
References
- 1. N-Acetylglycine — Early Detection Research Network [edrn.nci.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000532) [hmdb.ca]
- 3. This compound | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of Glycine, N-acetyl-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ajpp.in [ajpp.in]
- 9. shimadzu.com [shimadzu.com]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 11. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
Application Notes and Protocols: Solid-Phase Peptide Synthesis Incorporating Acetylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of acetylglycine into peptides via solid-phase peptide synthesis (SPPS). This includes protocols for both N-terminal acetylation and the coupling of this compound as an internal residue.
Introduction: The Role of this compound in Peptide Synthesis
Acetylation, the introduction of an acetyl group (-COCH₃), is a common modification in peptide synthesis. Incorporating this compound can serve several key purposes:
-
N-Terminal Capping: Acetylating the N-terminus of a peptide neutralizes the positive charge of the terminal amino group. This modification is crucial for mimicking the structure of native proteins where the peptide bond is internal, potentially increasing the peptide's biological activity and stability.[1][2] The uncharged terminus can also improve the peptide's ability to penetrate cell membranes.[1]
-
Enhanced Stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases and other exopeptidases, thereby increasing their in vivo half-life.[1][3][4]
-
Structural Mimicry: Acetylated peptides can better mimic internal peptide sequences, which is advantageous in cellular and in vivo studies.[2][5]
-
Termination of Failed Sequences: In SPPS, incomplete coupling reactions can lead to the formation of deletion sequences (N-1 impurities), which are often difficult to separate from the desired product. A capping step using acetic anhydride after each coupling ensures that any unreacted N-terminal amines are acetylated and thus prevented from participating in subsequent coupling steps. This makes the purification of the final product significantly easier.
Challenges in Incorporating this compound
While N-terminal acetylation is a standard procedure, the incorporation of this compound as an internal residue can present challenges:
-
Steric Hindrance: The acetyl group on the nitrogen atom of this compound can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the resin. This can lead to lower coupling efficiencies compared to standard Fmoc-protected amino acids.
-
Coupling Efficiency: Due to potential steric hindrance, achieving high coupling yields may require optimized conditions, such as the use of more potent coupling reagents or extended reaction times. Monitoring the completion of the coupling is crucial.
-
Aggregation: Peptides containing hydrophobic or β-branched amino acids are prone to aggregation during synthesis. While glycine itself does not have a bulky side chain, the overall sequence context can still lead to aggregation issues, which can be exacerbated by slow coupling kinetics.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.
3.1. Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc for Lys, Trt for Gln/Asn, Pbf for Arg).
-
N-Acetylglycine.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Capping/Acetylation Reagent: Acetic anhydride.
-
Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol) or a similar mixture depending on the peptide sequence.
-
Other: Diethyl ether (cold), Acetonitrile (ACN), HPLC-grade water.
3.2. Protocol 1: Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the resin in DMF (approx. 10 mL/g of resin) for 15-30 minutes in a reaction vessel.[6][7] Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin loading) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[6] A blue color indicates an incomplete reaction, requiring a recoupling step.
3.3. Protocol 2: Incorporation of this compound as an Internal Residue
This protocol replaces the standard amino acid coupling step (Protocol 1, Step 4) when this compound is to be incorporated into the sequence.
-
Preparation: Ensure the Fmoc group of the N-terminal amino acid on the resin has been removed and the resin has been washed as described in Protocol 1, steps 2 and 3.
-
Activation of N-Acetylglycine:
-
In a separate vessel, dissolve N-acetylglycine (4 equivalents) and a potent coupling reagent such as HATU (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution to begin the activation.
-
-
Coupling:
-
Immediately add the activated N-acetylglycine solution to the resin.
-
Agitate the reaction mixture for an extended period, typically 2-4 hours, due to the potentially lower reactivity.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: The standard Kaiser test is not effective for monitoring the coupling to a secondary amine (the N-terminus of the peptide). The bromophenol blue test can be used as an alternative to detect unreacted secondary amines. A negative test (no color change) indicates a complete coupling.
-
Capping (Optional): To ensure any unreacted chains are terminated, a capping step with acetic anhydride (as described in Protocol 3, Step 2) can be performed.
-
Continuation: Proceed with the standard SPPS cycle (Protocol 1) for the subsequent amino acid.
3.4. Protocol 3: N-Terminal Acetylation (Capping)
This is the final step performed on the peptide-resin after the final Fmoc deprotection.
-
Final Deprotection: Remove the Fmoc group from the final amino acid of the sequence using the standard deprotection procedure (Protocol 1, Step 2) and wash with DMF.
-
Acetylation Reaction:
-
Prepare a capping solution, for example, 10% acetic anhydride and 5% DIPEA in DMF.
-
Add the capping solution to the peptide-resin and agitate for 20-30 minutes.[5]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all reagents and byproducts.
3.5. Protocol 4: Cleavage and Purification
-
Resin Preparation: Wash the final acetylated peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the appropriate cleavage cocktail (e.g., Reagent K) to the dried resin (approx. 10 mL/g of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature. The specific cocktail and time will depend on the amino acid composition of the peptide.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[8][9][10]
-
Data Presentation
Quantitative data from SPPS experiments are crucial for evaluating the success of the synthesis. Below are tables summarizing typical data and a template for reporting results for a newly synthesized peptide containing this compound.
Table 1: Comparison of N-Terminal Capping Conditions and Efficiency
| Capping Reagent Mixture | Solvent | Time (min) | Capping Efficiency |
| Acetic Anhydride / Pyridine | DMF | 1 | >99% |
| Acetic Anhydride / 2,6-Lutidine | DMF | 1 | >99% |
| Acetic Anhydride / DIPEA | DMF | 20 | Not specified |
Data adapted from literature reports, specific efficiencies may vary based on sequence and conditions.[3]
Table 2: Stability of Acetylated vs. Non-Acetylated Peptides in Human Plasma
| Peptide Sequence | Modification | % Parent Peptide Remaining (0.5h) | % Parent Peptide Remaining (6h) |
| FFPGLAGDD | None | ~80% | ~6.5% |
| FFPGLAGDD | N-terminal Acetylation | Significantly higher stability | Significantly higher stability |
| FFAKLAGKK | None | ~19% | ~0.05% |
| FFAKLAGKK | N-terminal Acetylation | Significantly higher stability | Significantly higher stability |
Data extracted from a study by Banskota et al., demonstrating the enhanced proteolytic stability of N-acetylated peptides.[4]
Table 3: Template for Analytical Data of a Synthesized Peptide (Example: Ac-Cys-Ala-Gly-NH₂)
| Analysis | Result |
| Purity (Analytical HPLC) | >95% |
| Calculated Molecular Weight | [Insert Calculated Mass] |
| Observed Molecular Weight (MS) | [Insert Observed Mass] |
| HPLC Retention Time (min) | [Insert Retention Time] |
This table should be populated with the experimental data obtained after synthesis and purification of the target peptide.[8][10]
Visualization of Workflows and Reactions
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Diagram 2: Chemical Reaction for N-Terminal Acetylation (Capping)
Caption: Reaction scheme for N-terminal acetylation of a peptide on resin.
Diagram 3: Workflow for Internal this compound Coupling
Caption: Workflow for the coupling of N-acetylglycine as an internal residue.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Acetylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylglycine, an acetylated derivative of the amino acid glycine, is an endogenous metabolite implicated in various physiological processes, including metabolic regulation.[1] Its characterization is crucial in metabolomics, drug discovery, and formulation development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information on acetylglycine. This document offers comprehensive application notes and protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Quantitative Data Summary
The following tables summarize the key quantitative NMR data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in H₂O (Hz) |
| Acetyl (CH₃) | ~2.03 | Singlet | N/A |
| Methylene (CH₂) | ~3.74 | Singlet (at high pH) / Doublet (at low pH) | ~5-6 Hz (typical ³JHH) |
| Amide (NH) | Not typically observed in D₂O | - | - |
Note: The multiplicity of the methylene protons is pH-dependent due to the rate of exchange of the amide proton. At low pH, the exchange is slow, leading to observable coupling with the methylene protons. At high pH, the exchange is rapid, causing the methylene signal to collapse into a singlet.[2]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) in D₂O (ppm) |
| Acetyl (CH₃) | ~22.2 |
| Methylene (CH₂) | ~43.7 |
| Carbonyl (C=O, Acetyl) | ~174.4 |
| Carboxyl (C=O, Glycine) | ~177.3 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm, high precision)
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[3]
-
Add 0.6-0.7 mL of the desired deuterated solvent.[4]
-
Vortex the sample until the this compound is completely dissolved.
-
Transfer the solution to an NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).[5]
-
If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[5]
-
Cap the NMR tube and label it clearly.
1D ¹H NMR Spectroscopy
Purpose: To confirm the presence and purity of this compound and to perform quantitative analysis.
Typical Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: zg30 (or similar single-pulse experiment)
-
Number of Scans (NS): 8-16 (adjust for desired signal-to-noise)
-
Relaxation Delay (D1): 5 x T₁ (a value of 5-7 seconds is generally sufficient for quantitative analysis of small molecules)
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K
1D ¹³C NMR Spectroscopy
Purpose: To identify the carbon skeleton of this compound.
Typical Acquisition Parameters (125 MHz Spectrometer):
-
Pulse Program: zgpg30 (or similar proton-decoupled experiment)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K
2D COSY (Correlation Spectroscopy)
Purpose: To identify scalar-coupled protons, confirming the connectivity within the this compound molecule.
Typical Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive COSY)
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
-
Number of Increments (F1): 256-512
-
Acquisition Time (AQ): 0.2-0.3 seconds
-
Spectral Width (SW) in F1 and F2: 10-12 ppm
-
Temperature: 298 K
2D HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify one-bond correlations between protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.[6]
Typical Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3 (or similar sensitivity-enhanced, edited HSQC)
-
Number of Scans (NS): 2-8 per increment
-
Relaxation Delay (D1): 1.5-2 seconds
-
Number of Increments (F1): 128-256
-
Acquisition Time (AQ): 0.1-0.2 seconds
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 180-200 ppm
-
Temperature: 298 K
Quantitative NMR (qNMR)
Purpose: To accurately determine the concentration or purity of an this compound sample.[7][8]
Protocol:
-
Internal Standard Selection: Choose an internal standard that has at least one signal that does not overlap with the this compound signals, is stable, and is soluble in the chosen solvent. For this compound in D₂O, maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are suitable choices.[8][9]
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Accurately weigh a known amount of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, sufficient signal-to-noise).
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the non-overlapping signals of both the this compound (e.g., the acetyl singlet at ~2.03 ppm) and the internal standard.
-
-
Calculation: Use the following formula to calculate the purity of the this compound sample:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Biosynthesis and degradation pathway of N-Acetylglycine.[1][10][11][12][13]
References
- 1. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR - BIPM [bipm.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. genecards.org [genecards.org]
- 13. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Stable Isotope Labeling of Acetylglycine in Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, offering a powerful method to trace the fate of molecules in complex biological systems.[1][2] N-acetylglycine, a member of the N-acylglycine family, is increasingly recognized for its role in various physiological and pathological processes, including energy homeostasis and metabolic regulation.[3] Recent studies have associated acetylglycine with fat loss, highlighting its potential as a therapeutic candidate for obesity and related metabolic disorders.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies. By introducing this compound labeled with heavy isotopes such as ¹³C or ¹⁵N, researchers can track its absorption, distribution, and incorporation into downstream metabolic pathways. This approach provides a dynamic view of metabolism that is crucial for understanding disease mechanisms, identifying novel drug targets, and elucidating the mode of action of pharmaceuticals.[6]
Metabolic Pathways of this compound
N-acetylglycine is primarily synthesized in the body through the action of glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of glycine with acetyl-CoA.[7] It can also be formed during the degradation of N-acetylated proteins.[7] The degradation of N-acetylglycine back to glycine and a fatty acid is catalyzed by enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1).[3]
Caption: Metabolic pathways of N-acetylglycine synthesis and degradation.
Synthesis of Stable Isotope-Labeled this compound
The following protocol describes the synthesis of stable isotope-labeled N-acetylglycine from labeled glycine and acetic anhydride. This method can be adapted for the synthesis of various isotopologues, such as [¹⁵N]-N-acetylglycine, [1-¹³C]-N-acetylglycine, or [2-¹³C]-N-acetylglycine, by using the corresponding labeled glycine precursor.
Experimental Protocol: Synthesis of [¹⁵N]-N-acetylglycine
Materials:
-
[¹⁵N]-Glycine
-
Acetic anhydride (95%)
-
Deionized water
-
Mechanical stirrer
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Ice bath
-
Refrigerator
-
Rotary evaporator
-
Drying oven
Procedure:
-
In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, dissolve 1 mole equivalent of [¹⁵N]-glycine in 300 mL of deionized water. Stir vigorously until the labeled glycine is nearly completely dissolved.[8]
-
Add 2 mole equivalents of 95% acetic anhydride to the solution in one portion.[8]
-
Continue vigorous stirring for 15-20 minutes. The solution will become hot, and the [¹⁵N]-N-acetylglycine may begin to crystallize.[8]
-
Place the flask in a refrigerator overnight to ensure complete crystallization.[8]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold deionized water.[8]
-
Dry the product in an oven at 100-110°C.[8]
-
To increase the yield, the combined filtrate and washings can be evaporated to dryness under reduced pressure on a water bath at 50-60°C. The residue can then be recrystallized from a minimal amount of boiling water.[8]
Caption: Workflow for the synthesis of [¹⁵N]-N-acetylglycine.
Metabolic Tracing Studies with Labeled this compound
The following are generalized protocols for in vitro and in vivo metabolic tracing studies using stable isotope-labeled this compound.
Experimental Protocol: In Vitro Metabolic Tracing in Cell Culture
Materials:
-
Adherent or suspension cells
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Stable isotope-labeled N-acetylglycine (e.g., [U-¹³C₄, ¹⁵N]-N-acetylglycine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scraper (for adherent cells)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).
-
Labeling: Remove the standard culture medium and replace it with a medium containing the stable isotope-labeled N-acetylglycine at a known concentration. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
Metabolite Quenching and Extraction:
-
Adherent Cells: Aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add pre-chilled 80% methanol to the culture dish and place it on dry ice for 10 minutes to quench metabolic activity. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed. Quickly aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again, discard the supernatant, and add pre-chilled 80% methanol.
-
-
Cell Lysis: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.
-
Protein and Lipid Removal: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Sample Preparation for LC-MS: Carefully collect the supernatant, which contains the polar metabolites. Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the labeled metabolites.
Experimental Protocol: In Vivo Metabolic Tracing in a Mouse Model
Materials:
-
Laboratory mice
-
Stable isotope-labeled N-acetylglycine solution (sterile)
-
Administration equipment (e.g., oral gavage needles, syringes for injection)
-
Anesthesia
-
Surgical tools for tissue collection
-
Blood collection tubes (e.g., with EDTA)
-
Homogenizer
-
Methanol (80%), pre-chilled to -80°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Animal Acclimation and Fasting: Acclimate the mice to the experimental conditions. For certain studies, fasting the animals overnight (12-18 hours) with free access to water may be necessary.[9]
-
Administration of Labeled this compound: Administer the sterile solution of labeled N-acetylglycine via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). The dosage and administration route should be optimized based on the experimental objectives.
-
Sample Collection: At predetermined time points after administration, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, muscle, adipose tissue). Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
Metabolite Extraction from Plasma: Centrifuge the blood samples to separate the plasma. Add pre-chilled 80% methanol to the plasma, vortex, and centrifuge to precipitate proteins. Collect the supernatant for analysis.
-
Metabolite Extraction from Tissues: Homogenize the frozen tissues in pre-chilled 80% methanol. Centrifuge the homogenate at high speed to pellet tissue debris and proteins. Collect the supernatant.
-
Sample Preparation and LC-MS Analysis: Prepare the plasma and tissue extracts for LC-MS analysis as described in the in vitro protocol (steps 6 and 7).
Caption: General experimental workflow for metabolic tracing with labeled this compound.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. The MID reveals the number of heavy isotopes incorporated into each molecule. This data can be used to calculate metabolic flux and determine the relative contribution of this compound to various metabolic pathways.
Table 1: Representative Quantitative Data from an In Vitro Tracing Study with [U-¹³C₄, ¹⁵N]-N-acetylglycine
| Metabolite | Isotopologue | Expected Mass Shift (m/z) | Relative Abundance (%) |
| N-Acetylglycine | M+5 | +5 | 99.5 |
| Glycine | M+2 | +2 | 45.2 |
| Serine | M+2 | +2 | 15.8 |
| Glutathione | M+2 | +2 | 25.1 |
| Purines (e.g., AMP) | M+2 | +2 | 10.5 |
Note: The data presented in this table is illustrative and represents hypothetical results from a metabolic tracing experiment. Actual results will vary depending on the experimental conditions and biological system.
Conclusion
Stable isotope labeling of N-acetylglycine is a powerful technique for elucidating its metabolic fate and its role in health and disease. The protocols outlined in these application notes provide a framework for conducting both in vitro and in vivo metabolic tracing studies. By combining these experimental approaches with high-resolution mass spectrometry, researchers can gain valuable insights into the dynamic nature of metabolism, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Systematic metabolomic studies identified adult adiposity biomarkers with this compound associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000532) [hmdb.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Overcoming low yield in the chemical synthesis of acetylglycine
Welcome to the technical support center for the chemical synthesis of acetylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yields in their synthesis experiments.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses common problems encountered during this compound synthesis that can lead to lower than expected yields.
Q1: My final yield of this compound is significantly lower than the reported 89-92%. What are the most likely causes?
Several factors can contribute to a low yield. The most common issues are incomplete reaction, product loss during workup and purification, and the presence of side reactions. A systematic approach to troubleshooting these issues is outlined below.
Q2: How can I determine if the reaction has gone to completion?
Monitoring the reaction is crucial. Depending on the synthetic route, you can use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the disappearance of the starting material (glycine). If the reaction is incomplete, consider the following:
-
Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Some protocols require stirring for a specific time, followed by refrigeration overnight to ensure complete crystallization.[1][2]
-
Reagent Quality: The purity of your starting materials, particularly acetic anhydride, is critical. Use of old or improperly stored acetic anhydride that may have hydrolyzed to acetic acid can reduce the efficiency of the acetylation.
-
Stirring: Vigorous and continuous stirring is necessary, especially in heterogeneous mixtures, to ensure proper mixing of reactants.[1][2]
Q3: I seem to be losing a significant amount of product during the washing and recrystallization steps. How can I minimize this loss?
Product loss during purification is a common cause of low yield. Here are some tips to minimize it:
-
Washing: When washing the crude product, use ice-cold water to minimize the amount of this compound that dissolves.[1]
-
Recrystallization: To maximize recovery from the mother liquor, the filtrate and washings can be combined and evaporated to dryness under reduced pressure. The resulting residue can then be recrystallized to obtain a second crop of the product.[1] Further concentration of the mother liquor may yield an additional small fraction of the product.[1][2]
Q4: What are the possible side reactions, and how can they be minimized?
The primary side reaction of concern is the hydrolysis of acetic anhydride. To minimize this, ensure that the reaction is performed under appropriate conditions and that the acetic anhydride is added in the correct stoichiometry. Some synthesis methods employ an excess of acetic anhydride to drive the reaction to completion.[1][2]
In alternative synthetic routes, such as those using paraformaldehyde and carbon monoxide, the formation of byproducts like bisamidal can occur.[3] Optimization of reaction conditions and the use of promoters can help to minimize these side reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of this compound?
Yields can vary depending on the synthetic method used. For the common method involving the reaction of glycine with acetic anhydride in an aqueous solution, a total yield of 89–92% is typically reported after processing the mother liquor.[1][2] Other methods using acetic acid as a solvent have reported yields as high as 95% to 99.5%.[2]
Q2: Can the solvent choice impact the reaction yield?
Yes, the solvent can play a significant role. While many procedures use water as a solvent, others have successfully employed glacial acetic acid, which can lead to very high yields.[2] In other specialized syntheses, solvents like ethyl acetate are used.[3]
Q3: Is temperature control important during the reaction?
Yes, temperature is a critical parameter. The reaction of glycine with acetic anhydride is exothermic and will become hot.[1] After the initial reaction period, cooling the solution, often in a refrigerator overnight, is essential for complete crystallization and to maximize the yield of the initial product fraction.[1][2]
Q4: Are there alternative, "greener" synthesis routes for this compound?
Yes, research is being conducted into more environmentally friendly synthetic methods. One such approach is the one-pot synthesis of N-acetylglycine from renewable N-acetyl glucosamine, a component of chitin.[5][6][7] These methods aim to avoid the use of harsh reagents and minimize waste.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols for this compound.
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Method 1: Aqueous Acetic Anhydride[1][2] | Method 2: Acetic Acid & Acetic Anhydride[2] | Method 3: Paraformaldehyde & CO[3] |
| Starting Materials | Glycine, Acetic Anhydride, Water | Glycine, Acetic Acid, Acetic Anhydride | Paraformaldehyde, Acetamide, CO, H₂ |
| Solvent | Water | Acetic Acid | Ethyl Acetate |
| Reaction Temperature | Becomes hot, then refrigerated | 25°C, then refrigerated | 101-120°C |
| Reaction Time | 15-20 minutes stirring, then overnight | 1.5 - 3 hours stirring, then overnight | 2 - 5 hours |
| Reported Yield | 89-92% (total) | 95-99.5% | up to 80% |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride in Water
This protocol is adapted from a well-established procedure.[1][2]
-
In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, add 75 g (1 mole) of glycine and 300 mL of water.
-
Stir the mixture vigorously until the glycine is almost completely dissolved.
-
Add 215 g (2 moles) of 95% acetic anhydride in one portion.
-
Continue to stir vigorously for 15 to 20 minutes. The solution will become hot, and this compound may begin to crystallize.
-
Place the solution in a refrigerator (5-7°C) overnight to allow for complete crystallization.
-
Collect the precipitate on a Büchner funnel, wash it with ice-cold water, and dry it at 100–110°C. This first fraction should weigh between 75–85 g.
-
Combine the filtrate and washings and evaporate to dryness under reduced pressure on a water bath at 50–60°C.
-
Recrystallize the residue from 75 mL of boiling water to yield a second fraction of 20–30 g.
-
Further concentration of the mother liquor may yield an additional 4–6 g of the product.
-
The total expected yield is 104–108 g (89–92%).
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]
- 4. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 5. One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for Acetylglycine Detection
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the detection of acetylglycine using mass spectrometry. The following guides and FAQs are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical mass transition (MRM) for this compound in positive ion mode?
A1: In positive electrospray ionization (ESI) mode, this compound is typically monitored as the protonated molecule [M+H]⁺. The most common multiple reaction monitoring (MRM) transition involves the precursor ion at m/z 118.1, which corresponds to the protonated molecule, and a product ion at m/z 76.1. This product ion results from the neutral loss of the acetyl group (CH₂=C=O).
Q2: I am observing a weak or no signal for this compound. What are the common causes and solutions?
A2: Low signal intensity is a frequent issue.[1] Consider the following troubleshooting steps:
-
Sample Concentration: Ensure your sample concentration is within the linear range of the instrument. If the concentration is too low, you may not get a strong signal. Conversely, excessively high concentrations can lead to ion suppression.[1]
-
Ionization Efficiency: Confirm that your ion source parameters are optimized. For a small, polar molecule like this compound, ESI in positive mode is generally effective.
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes verifying the ion source, mass analyzer, and detector settings.[1]
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization of this compound. An acidic mobile phase (e.g., containing 0.1% formic acid) is often used to promote protonation and enhance the [M+H]⁺ signal.
-
Source Contamination: A dirty ion source can lead to a significant drop in signal intensity. Regular cleaning of the ion source is recommended.
Q3: How can I determine the optimal collision energy (CE) for the this compound MRM transition?
A3: The optimal collision energy is instrument-dependent and should be determined empirically.[2] The general approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the m/z 76.1 product ion while ramping the collision energy. The CE that produces the highest and most stable signal for the product ion should be selected for your method.[3] As a starting point for optimization, a collision energy of 15 eV can be used.
Q4: My this compound peak is showing tailing or splitting. What could be the cause?
A4: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination: Buildup of matrix components on the analytical column can degrade its performance. Implement a column wash step or replace the column if necessary.
-
Inappropriate Mobile Phase: For polar analytes like this compound on a reversed-phase column, starting with a high percentage of aqueous mobile phase is crucial for good peak shape. Insufficient equilibration with the aqueous phase can cause peak splitting.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve your sample in the initial mobile phase.
Q5: How do I mitigate matrix effects in my biological samples (e.g., plasma, urine)?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] Strategies to overcome them include:
-
Effective Sample Preparation: Employing a robust sample preparation technique such as protein precipitation followed by solid-phase extraction (SPE) can significantly reduce matrix interferences.[4]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.
-
Dilution: A "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough to remain above the limit of quantification after dilution.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
This guide provides a systematic approach to troubleshooting a lack of signal for this compound.
dot
References
- 1. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Identifying and removing common impurities from synthetic acetylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic acetylglycine. The information is designed to help identify and remove common impurities encountered during laboratory experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
1. My final product has a low melting point and appears discolored. What are the likely impurities?
A low melting point and discoloration are common indicators of impurities. The nature of these impurities largely depends on the synthetic route employed.
-
Synthesis from Glycine and Acetic Anhydride: The most probable impurities are unreacted glycine and acetic acid. Acetic acid is formed from the hydrolysis of excess acetic anhydride and can be difficult to remove completely by simple filtration.
-
Synthesis via Amidocarbonylation: If you are synthesizing this compound by reacting paraformaldehyde, acetamide, carbon monoxide, and hydrogen, a common byproduct is a bisamidal compound.[1][2] Residual cobalt catalyst from this process can also lead to discoloration if not entirely removed.[1]
2. I observe an unexpected peak in my HPLC analysis. How can I identify it?
Identifying unknown peaks requires a systematic approach.
-
Review Starting Materials: Check the purity of your starting materials, such as glycine or acetamide. Impurities present in the initial reagents can be carried through the synthesis.
-
Consider Side Products: Based on your synthetic method, consider potential side products. For the amidocarbonylation route, the "bisamidal" byproduct is a known impurity.[1][2]
-
Analytical Techniques: Techniques like HPLC-MS can be invaluable for identifying unknown impurities by providing mass-to-charge ratio information.[3] Comparison of retention times with known standards of potential impurities (e.g., glycine, acetic acid, bisamidal) is also a crucial step.
3. My recrystallization attempts are not improving the purity of my this compound significantly. What can I do?
If standard recrystallization is ineffective, consider the following:
-
Solvent System: The choice of solvent is critical. This compound can be recrystallized from water or a mixture of ethanol and diethyl ether.[4] Experiment with different solvent ratios to optimize the purification.
-
Charcoal Treatment: For colored impurities, treating the solution with activated charcoal before recrystallization can be effective.[4]
-
Alternative Purification Methods: If recrystallization fails, other techniques like ion-exchange chromatography may be necessary to separate impurities with similar solubility profiles.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized from glycine and acetic anhydride?
The most common impurities are unreacted glycine and acetic acid . Acetic acid results from the use of excess acetic anhydride, which hydrolyzes in the aqueous reaction mixture.
Q2: A byproduct called "bisamidal" is mentioned in some synthetic routes. What is it and how can I remove it?
"Bisamidal" is a condensation product of paraformaldehyde and acetamide that can form during the amidocarbonylation synthesis of this compound.[1][2] It can typically be removed from the final product through recrystallization.[2]
Q3: How can I remove residual cobalt catalyst from my this compound?
The cobalt catalyst, often used in amidocarbonylation synthesis, can be largely separated by filtration, as the N-acetylglycine product is often insoluble in the reaction solvent (e.g., ethyl acetate).[1][2] Acidification may also aid in dissolving the cobalt catalyst for easier removal.[2]
Q4: What analytical methods are suitable for assessing the purity of this compound?
Several methods can be used to analyze the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound and its impurities.[6][7]
-
Gas Chromatography (GC): Can be used after derivatization of the organic acids.[8]
-
Paper Chromatography: A simpler method that can be used for qualitative detection of this compound and related compounds.[5]
-
Melting Point Analysis: A pure sample of this compound has a sharp melting point around 207-208°C.[9] A depressed and broad melting range indicates the presence of impurities.
Data Presentation
Table 1: Common Impurities in Synthetic this compound and Their Origin
| Impurity | Synthetic Route of Origin | Reason for Presence |
| Glycine | Acetylation of glycine | Incomplete reaction |
| Acetic Acid | Acetylation of glycine | Hydrolysis of excess acetic anhydride |
| Bisamidal | Amidocarbonylation | Side reaction of paraformaldehyde and acetamide[1][2] |
| Cobalt Catalyst | Amidocarbonylation | Incomplete removal after reaction[1][2] |
| Unreacted Acetamide | Amidocarbonylation | Incomplete reaction |
| Unreacted Paraformaldehyde | Amidocarbonylation | Incomplete reaction |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from a standard procedure for purifying this compound.[4][9]
-
Dissolution: Dissolve the crude this compound in a minimal amount of boiling water.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in an oven at 100–110°C.[9]
Protocol 2: Analysis of this compound Purity by HPLC
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its common impurities.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.5) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the aqueous mobile phase.
Visualizations
Caption: Experimental workflow for the purification and analysis of synthetic this compound.
Caption: Logical relationships between synthetic routes, common impurities, and removal methods.
References
- 1. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 2. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylglycine | 543-24-8 [amp.chemicalbook.com]
- 5. escholarship.org [escholarship.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Challenges of Acetylglycine Instability in Aqueous Solutions: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the integrity and reproducibility of experimental results. Acetylglycine, a key molecule in various biochemical and pharmaceutical studies, presents a notable challenge due to its instability in aqueous solutions. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of this compound, enabling researchers to maintain the fidelity of their experiments.
The primary cause of this compound instability in aqueous environments is hydrolysis, a chemical process that breaks the amide bond, yielding acetic acid and glycine. The rate of this degradation is significantly influenced by factors such as pH, temperature, and the composition of the buffer solution. Understanding and controlling these variables are crucial for minimizing experimental artifacts and ensuring accurate outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in my experiments?
A1: The stability of this compound in aqueous solutions is primarily affected by three main factors:
-
pH: this compound is most stable in neutral to slightly acidic conditions. Both highly acidic and alkaline environments can catalyze its hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to manage the temperature during solution preparation, storage, and the experiment itself.
-
Buffer Composition: The choice of buffer can influence the stability of this compound. It is important to select a buffer system that is compatible and does not promote degradation.
Q2: I suspect my this compound solution has degraded. What are the degradation products I should look for?
A2: The hydrolysis of this compound results in the formation of acetic acid and glycine. The presence and concentration of these molecules can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store them at low temperatures, ideally at -20°C or -80°C.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Use a buffer that maintains a pH in the optimal stability range (see Q4).
Q4: Which buffer systems are recommended for preparing stable this compound solutions?
A4: For preparing this compound solutions, it is advisable to use buffers that have a pKa value close to the desired pH to ensure effective buffering capacity. Phosphate-buffered saline (PBS) at a pH of around 7.0 to 7.4 is a commonly used and suitable option for many biological experiments. Citrate buffers can be used for more acidic conditions if required by the experimental design, but the potential for acid-catalyzed hydrolysis should be considered. It is recommended to empirically test the stability of this compound in your chosen buffer system under your specific experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound instability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound leading to variable effective concentrations. | 1. Verify Solution Integrity: Analyze the concentration and purity of your this compound stock and working solutions using a suitable analytical method (e.g., HPLC). 2. Optimize Storage: Ensure stock solutions are stored in aliquots at ≤ -20°C and protected from light. 3. Fresh Preparations: Prepare fresh working solutions from a reliable stock for each experiment. |
| Loss of biological activity | Hydrolysis of this compound into inactive components (acetic acid and glycine). | 1. pH Control: Measure and adjust the pH of your experimental buffer to the optimal range for this compound stability (typically neutral to slightly acidic). 2. Temperature Management: Perform all solution preparation and handling steps on ice or at a controlled low temperature. Avoid prolonged exposure to room temperature or higher. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | 1. Solubility Check: Confirm the solubility of this compound in your chosen solvent and concentration. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation at higher temperatures. 2. Filtration: Filter-sterilize the solution through a 0.22 µm filter after dissolution to remove any particulate matter. |
Quantitative Data on this compound Stability
While specific quantitative data on the non-enzymatic hydrolysis of this compound across a wide range of pH and temperatures is not extensively available in a consolidated format, the following table provides a qualitative summary of expected stability based on general chemical principles. Researchers are encouraged to perform stability studies under their specific experimental conditions for precise data.
| Condition | Expected Stability | Primary Degradation Pathway |
| Low pH (< 4) | Low | Acid-catalyzed hydrolysis |
| Neutral pH (6-8) | High | Minimal hydrolysis |
| High pH (> 9) | Low | Base-catalyzed hydrolysis |
| Low Temperature (≤ 4°C) | High | Slowed reaction kinetics |
| Room Temperature (~25°C) | Moderate | Increased rate of hydrolysis |
| High Temperature (≥ 37°C) | Low | Significantly accelerated hydrolysis |
Experimental Protocols
Preparation of a Stable this compound Stock Solution (100 mM)
Materials:
-
This compound powder (high purity)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder to prepare a 100 mM solution. For example, for 10 mL of a 100 mM solution, weigh 0.1171 g of this compound (Molecular Weight: 117.10 g/mol ).
-
Dissolution: Add the weighed this compound to a 15 mL sterile conical tube. Add a portion of sterile PBS (e.g., 8 mL) to the tube.
-
Mixing: Gently vortex or swirl the tube to dissolve the powder completely. If necessary, brief sonication in a water bath can be used to aid dissolution. Avoid excessive heating.
-
pH Adjustment (Optional): If necessary, check the pH of the solution and adjust to the desired range (e.g., 7.2-7.4) using sterile, dilute NaOH or HCl.
-
Final Volume: Adjust the final volume to 10 mL with sterile PBS.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Experimental Workflow for this compound Treatment in Cell Culture
This workflow outlines the general steps for treating cultured cells with this compound.
Troubleshooting poor derivatization efficiency of acetylglycine for GC-MS
Welcome to the technical support center for the GC-MS analysis of acetylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the derivatization of this compound for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar molecule with low volatility due to the presence of a carboxylic acid and an amide group. These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[1][2] Derivatization chemically modifies the polar functional groups, replacing active hydrogens with nonpolar groups. This process increases the volatility and thermal stability of this compound, allowing it to be vaporized and pass through the GC column for separation and subsequent detection by the mass spectrometer.[1][2][3]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization strategies for compounds with carboxylic acid and amide functionalities, like this compound, are silylation, acylation, and alkylation.[4][5]
-
Silylation: This is a very common technique that replaces active hydrogens on the carboxylic acid and amide groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2][6]
-
Acylation: This method involves the conversion of the active hydrogens into esters and amides. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are often used.[1]
-
Alkylation: This technique converts acidic protons into esters. A common approach is esterification using an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst.[4]
Q3: I am not seeing a peak for my derivatized this compound. What are the possible causes?
A3: Several factors could lead to the absence of a product peak:
-
Incomplete derivatization: The reaction may not have gone to completion due to suboptimal conditions (temperature, time), the presence of moisture, or an inappropriate choice of reagent or solvent.
-
Analyte degradation: this compound or its derivative may be degrading in the GC inlet due to high temperatures.
-
Adsorption: The polar nature of underivatized this compound can lead to its adsorption onto active sites in the GC system (e.g., liner, column), preventing it from reaching the detector.[1]
-
Mass spectrometer issues: The mass spectrometer may not be properly tuned or calibrated for the mass range of the derivatized this compound.
Q4: How can I confirm that the derivatization reaction has been successful?
A4: Successful derivatization can be confirmed by analyzing the sample using GC-MS. The appearance of a new, well-defined chromatographic peak at a specific retention time, corresponding to the derivatized this compound, is a primary indicator. The mass spectrum of this peak should show the expected molecular ion and fragmentation pattern for the derivative. For example, the replacement of an active hydrogen with a TBDMS group will increase the molecular weight by 114 amu.[2]
Troubleshooting Guide for Poor Derivatization Efficiency
This guide addresses specific issues that can lead to poor derivatization efficiency of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Moisture | Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous solvents and reagents. Store reagents under inert gas (e.g., nitrogen or argon) and use a syringe for transfer. | Silylating reagents are highly sensitive to moisture. Water will react with the reagent, consuming it and reducing the yield of the desired derivative.[1][2] |
| Suboptimal Reagent Choice | For silylation, consider using a more powerful reagent like BSTFA with a catalyst such as 1% TMCS (trimethylchlorosilane). For samples in complex matrices, MTBSTFA can form more stable derivatives that are less sensitive to moisture.[2][6] | The reactivity of derivatizing agents varies. A catalyst can increase the reaction rate, while a more robust reagent can improve yields in challenging sample matrices. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For silylation with BSTFA, a temperature of 60-100°C is often effective.[2][6][7] Consult literature for the specific reagent you are using. | Derivatization reactions are temperature-dependent. Insufficient heat may lead to slow or incomplete reactions, while excessive heat can cause degradation of the analyte or reagent. |
| Insufficient Reaction Time | Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30 min, 1 hr, 2 hr) to determine the optimal duration. For some amino acids using MTBSTFA, heating at 100°C for 4 hours has been shown to be effective.[2] | Some derivatization reactions, especially with sterically hindered groups, may require longer times to reach completion. |
| Inappropriate Solvent | Ensure the solvent is compatible with the derivatization reagent and dissolves the this compound. Pyridine is a common solvent for silylation as it can also act as an acid scavenger.[6] Acetonitrile is also frequently used.[2] | The choice of solvent can significantly impact reaction efficiency by influencing the solubility of the analyte and the stability of the reagents. |
Issue 2: Multiple or Tailing Peaks
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Derivatization | Re-optimize the derivatization conditions as described in Issue 1. The presence of a tailing peak for the underivatized this compound along with the derivative peak suggests an incomplete reaction. | Incomplete derivatization will result in a mixture of derivatized and underivatized analyte, leading to multiple peaks and poor peak shape for the polar, underivatized compound. |
| Formation of Multiple Derivatives | If this compound has multiple active sites (e.g., carboxylic acid and amide N-H), ensure conditions are sufficient to derivatize all sites. This may require a stronger reagent, catalyst, or longer reaction time. | Incomplete derivatization can lead to a mixture of partially and fully derivatized products, each with a different retention time. |
| Degradation of Derivative | Check the stability of the derivative. Analyze the sample immediately after preparation. If degradation is suspected, lower the GC inlet temperature. | Some derivatives can be unstable and may degrade over time or at high temperatures in the GC inlet, leading to the appearance of degradation products as additional peaks. |
| GC Column Issues | Ensure the GC column is properly installed and conditioned. If the column is old or has been exposed to contaminants, it may lead to poor peak shape. | An active or contaminated column can interact with the analyte, causing peak tailing and broadening. |
Experimental Protocols
Protocol 1: Silylation of this compound using MTBSTFA
This protocol is adapted from methods used for the derivatization of amino acids.[2]
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Place a known amount of the dried this compound sample (e.g., 50 µL of a 1 mg/mL solution) into a GC vial.
-
Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the vial.
-
For difficult-to-derivatize samples, 10 µL of pyridine can be added as a catalyst.[6]
-
Cap the vial tightly and heat at 100°C for 4 hours.[2]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Derivatization (Silylation followed by Acylation)
This protocol is based on a method for the simultaneous analysis of organic acids and amino acids.[7]
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-methyl-bis-trifluoroacetamide (MBTFA)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried this compound sample in a GC vial, add 50 µL of MSTFA.
-
Cap the vial and heat at 60°C for 10 minutes to silylate the carboxylic acid group.
-
Cool the vial, then add 50 µL of MBTFA.
-
Recap the vial and heat at 60°C for 15 minutes to acylate the amide group.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
| Derivatization Method | Reagent | Temperature (°C) | Time (min) | Reported Recovery/Efficiency | Reference |
| Silylation | MTBSTFA w/ 1% t-BDMCS | 90 | 120 | Good linearity (R² > 0.99) and recovery | [6] |
| Chloroformate Derivatization | Ethyl Chloroformate (ECF) & Methanol | Not specified | Not specified | Good linearity (R² > 0.99) and recovery | [6] |
| Two-Step (TMS/TFA) | MSTFA & MBTFA | 60 | 10 (MSTFA), 15 (MBTFA) | Linear relationship for target compounds | [7] |
Visualizations
Troubleshooting Workflow for Poor Derivatization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the derivatization of this compound.
Caption: A flowchart for troubleshooting poor this compound derivatization efficiency.
Logical Relationship of Derivatization Parameters
This diagram shows the key parameters that influence the success of the derivatization reaction.
Caption: Interrelated factors affecting derivatization success.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Acetylglycine NMR Signal Intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of acetylglycine in Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue: Low Signal-to-Noise Ratio (S/N) for this compound Peaks
Question: I am observing a very low signal-to-noise ratio for my this compound sample, making it difficult to accurately analyze the spectrum. What steps can I take to improve the signal intensity?
Answer:
A low signal-to-noise ratio is a common challenge in NMR, especially for dilute samples or less sensitive nuclei. Here is a step-by-step guide to improving the S/N of your this compound spectrum:
1. Optimize Sample Preparation:
Proper sample preparation is the first and most critical step for a good NMR spectrum.[1]
-
Increase Concentration: The most straightforward way to increase signal intensity is to increase the concentration of this compound in your sample. For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typical for small molecules.[2][3] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is recommended.[4] Doubling the concentration can potentially double the signal strength.[1]
-
Use High-Quality NMR Tubes: Ensure you are using clean, high-quality NMR tubes free from scratches or defects, which can interfere with the magnetic field homogeneity and broaden signals.[1]
-
Choose the Appropriate Deuterated Solvent: Select a deuterated solvent that fully dissolves your this compound sample. Incomplete dissolution will lead to a lower effective concentration and poor signal.[3] For this compound, D₂O is a common solvent.
-
Filter the Sample: If you observe any particulate matter, filter the sample into the NMR tube to prevent distortion of the magnetic field, which can lead to broad lines and a reduced signal-to-noise ratio.[1][3]
2. Optimize NMR Acquisition Parameters:
Adjusting the acquisition parameters on the NMR spectrometer can significantly impact your signal-to-noise ratio.[5]
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[1] For example, quadrupling the number of scans will double the S/N.[1] This is a direct but time-consuming way to improve your spectrum.
-
Optimize the Relaxation Delay (D1): A longer relaxation delay allows for more complete relaxation of the nuclei between pulses, which can lead to a stronger signal.[1] For quantitative ¹³C NMR, a long relaxation delay of 5-7 times the longest T1 is necessary.[1] However, for routine qualitative spectra, a shorter delay combined with a smaller flip angle is often more efficient.[1]
-
Adjust the Pulse Width (Flip Angle): For routine ¹³C spectra, a 30° pulse is often a good compromise for detecting all types of carbons, including quaternary carbons with long relaxation times.[1] For ¹H NMR with multiple scans, a 30° pulse can also be beneficial as it requires a shorter relaxation delay.[6]
3. Utilize Advanced NMR Experiments:
For significant signal enhancement, especially for ¹³C NMR, consider using polarization transfer experiments.
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This technique transfers polarization from the highly sensitive ¹H nuclei to the less sensitive ¹³C nuclei, leading to a significant signal enhancement.[7]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is another polarization transfer technique that not only enhances the signal of CH, CH₂, and CH₃ carbons but also provides information about the number of attached protons.[8][9] Quaternary carbons are not observed in DEPT spectra.[8][9]
The following workflow illustrates the decision-making process for troubleshooting low signal-to-noise:
Issue: Splitting Pattern of Methylene (-CH₂-) Protons in this compound Varies with pH
Question: In the ¹H NMR spectrum of this compound, I sometimes see the methylene (-CH₂-) peak as a doublet and other times as a singlet. Why does this happen?
Answer:
The change in the splitting pattern of the methylene protons in this compound is due to the rate of chemical exchange of the adjacent amide proton (-NH-), which is pH-dependent.[7]
-
At Low pH (e.g., pH 2-5): The exchange rate of the amide proton with the solvent (D₂O or H₂O) is slow on the NMR timescale. As a result, the methylene protons are coupled to the amide proton, leading to a doublet splitting pattern according to the n+1 rule (where n=1 proton).[7]
-
At High pH (e.g., pH 12): The exchange rate of the amide proton becomes fast. The methylene protons "see" an averaged spin state of the amide proton, and the coupling is effectively removed. This results in the collapse of the doublet into a singlet.[7]
This phenomenon is a classic example of how chemical exchange can influence NMR spectra.
FAQs
Q1: What are the optimal sample preparation conditions for this compound NMR?
A1: For optimal results, follow these guidelines for preparing your this compound NMR sample:
| Parameter | ¹H NMR | ¹³C NMR | Reference(s) |
| Concentration | 1-10 mg | 10-50 mg | [2],[3],[4] |
| Solvent Volume | 0.6-0.7 mL | 0.6-0.7 mL | [3] |
| Solvent | D₂O is commonly used. Ensure complete dissolution. | D₂O is commonly used. Ensure complete dissolution. | |
| NMR Tube | High-quality, clean 5 mm NMR tube. | High-quality, clean 5 mm NMR tube. | [1] |
| Filtration | Filter if any solid particles are present. | Filter if any solid particles are present. | [3],[1] |
Q2: How can I enhance the signal of the quaternary carbons of this compound?
A2: Quaternary carbons often have weak signals due to their long T1 relaxation times and the absence of directly attached protons for Nuclear Overhauser Effect (NOE) enhancement. Polarization transfer techniques like DEPT and standard INEPT do not show signals for quaternary carbons.[8][9] To enhance their signals, you can:
-
Increase the number of scans.
-
Use a longer relaxation delay (D1).
-
Employ specific pulse sequences designed for quaternary carbons , such as DEPTQ+ or by optimizing long-range INEPT experiments.
Q3: What is the expected signal enhancement from using INEPT for this compound's ¹³C NMR?
A3: The theoretical signal enhancement for INEPT is proportional to the ratio of the gyromagnetic ratios of the proton (γH) and the observed nucleus (γC), which is approximately 4.[10] In practice, the observed enhancement can vary depending on experimental conditions. The following table provides an illustrative comparison:
| Experiment | Theoretical Enhancement Factor | Expected Outcome for this compound |
| Standard ¹³C NMR | 1 | Weak signals, especially for quaternary carbons. |
| INEPT | ~ γH / γC ≈ 4 | Significant enhancement of protonated carbon signals. |
| DEPT | ~ γH / γC ≈ 4 | Similar enhancement to INEPT for protonated carbons, with multiplicity information. |
Q4: Can I use presaturation to suppress the water signal when running this compound in D₂O?
A4: Yes, presaturation is a common technique to suppress the residual HOD signal in D₂O. However, be cautious if your this compound signals are close to the water resonance, as presaturation can also partially suppress nearby signals.[11] If your signals of interest are close to the water peak, consider alternative solvent suppression methods.
Experimental Protocols
Protocol 1: Standard ¹H NMR of this compound
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of D₂O.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to an internal standard (e.g., DSS or TSP).
-
Protocol 2: ¹³C Signal Enhancement of this compound using DEPT-135
-
Sample Preparation:
-
Prepare a more concentrated sample of this compound, ideally 20-50 mg in 0.6-0.7 mL of D₂O.[4]
-
-
Spectrometer Setup:
-
Follow the same locking and shimming procedure as for ¹H NMR.
-
-
Acquisition Parameters:
-
Select a DEPT-135 pulse program.
-
The spectrometer will prompt for the proton and carbon pulse widths (typically calibrated beforehand).
-
Set a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
-
-
Processing and Interpretation:
The logical relationship for interpreting a DEPT spectrum is as follows:
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. organomation.com [organomation.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Improved quantification of in vivo 1H NMR spectra by optimization of signal acquisition and processing and by incorporation of prior knowledge into the spectral fitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscrm.uw.edu [iscrm.uw.edu]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Dealing with matrix effects in the quantification of acetylglycine from urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of acetylglycine from urine. The information provided aims to help overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound in urine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds in the urine matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] Urine is a particularly complex matrix containing a high concentration of various endogenous compounds like salts, urea, and other metabolites, which can significantly interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference can lead to inaccurate and unreliable quantification, affecting the precision and sensitivity of the assay.[1]
Q2: What is the most effective way to compensate for matrix effects in this compound quantification?
A2: The most widely accepted and effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS for this compound, such as ¹³C- or ¹⁵N-labeled this compound, is chemically and physically almost identical to the analyte. This means it will co-elute during chromatography and experience the same degree of ion suppression or enhancement as the unlabeled this compound. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate quantification.
Q3: What are the common sample preparation techniques to reduce matrix effects before LC-MS/MS analysis?
A3: Several sample preparation techniques can be employed to minimize the impact of the urine matrix:
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup method that can selectively isolate this compound and other acylglycines from interfering matrix components. Anion exchange SPE cartridges are often used for this purpose.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from the more polar and water-soluble matrix components. This method involves extracting the analyte into an immiscible organic solvent.[7]
-
"Dilute-and-Shoot": In some cases, a simple dilution of the urine sample can be sufficient to reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of this compound.[1] This approach is faster but may not be suitable if the this compound concentration is already low.
Q4: Should I use positive or negative ionization mode for the LC-MS/MS analysis of this compound?
A4: Both positive and negative electrospray ionization (ESI) modes can be used for the detection of this compound. However, the positive ion mode has been reported to provide higher signal intensities and more structural information for some acylglycines.[8] The optimal ionization mode should be determined during method development by infusing a standard solution of this compound and evaluating the signal response in both polarities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination from urine matrix components. 2. Incompatible injection solvent with the mobile phase. 3. Column degradation. | 1. Implement a more rigorous sample cleanup (SPE or LLE). 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Insufficient column equilibration between injections. 2. Fluctuations in mobile phase composition or flow rate. 3. Buildup of matrix components on the column affecting its chemistry. | 1. Increase the column equilibration time between runs. 2. Prepare fresh mobile phase and check the LC pump for leaks or pressure fluctuations. 3. Use a guard column and perform regular column washing. |
| Low Signal Intensity or High Ion Suppression | 1. High concentration of co-eluting matrix components. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction and recovery. | 1. Improve sample cleanup (SPE is generally more effective than LLE for removing interfering substances).[7] 2. Dilute the urine sample to reduce the overall matrix load.[1] 3. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) using an this compound standard. 4. Evaluate the extraction efficiency and consider alternative extraction protocols. |
| High Signal Variability Between Samples | 1. Inconsistent matrix effects across different urine samples. 2. Inconsistent sample preparation. | 1. Crucially, use a stable isotope-labeled internal standard for this compound. This will compensate for sample-to-sample variations in matrix effects.[4] 2. Normalize urine concentrations by creatinine levels to account for dilution differences.[9] 3. Ensure consistent and precise execution of the sample preparation protocol for all samples. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for anion exchange SPE for the extraction of acylglycines from urine.[5][6]
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard to a specific volume of the urine sample.
-
SPE Column Conditioning: Condition a strong anion exchange SPE cartridge by washing it sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated and spiked urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., methanol) to remove neutral and weakly retained interfering compounds.
-
Elution: Elute the retained this compound and other acylglycines using a stronger solvent, typically an acidified organic solvent (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a general protocol for the extraction of organic acids from urine.[7]
-
Sample and Internal Standard: To a urine sample (volume equivalent to 1 mg of creatinine), add the stable isotope-labeled internal standard.
-
Acidification: Acidify the sample with HCl.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
-
Collection: Collect the organic layer. Repeat the extraction process two more times and pool the organic extracts.
-
Evaporation and Derivatization (if required): Evaporate the pooled organic extracts to dryness. If derivatization is necessary for your analytical method, perform it at this stage.
-
Reconstitution: Reconstitute the dried extract in the appropriate solvent for injection.
LC-MS/MS Analysis
The following are typical starting parameters for the UPLC-MS/MS analysis of acylglycines.[5][10]
-
System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase column suitable for polar compounds (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over several minutes to separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.
Quantitative Data Summary
The following table summarizes typical performance data for methods used in the quantification of acylglycines, which can be indicative of what to expect for this compound analysis.
| Parameter | Solid-Phase Extraction (SPE) Method | Liquid-Liquid Extraction (LLE) Method | Reference |
| Mean Recovery (%) | 90.2 - 109.3 | ~77.4 | [11],[7] |
| Within-run Precision (CV%) | < 10 | Not specified | [11] |
| Between-run Precision (CV%) | < 10 | Not specified | [11] |
Visualizations
Caption: General experimental workflow for this compound quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marker-test.de [marker-test.de]
- 3. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Selecting the appropriate internal standard for acetylglycine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of acetylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for accurate this compound quantification?
A1: For the highest accuracy and reliability in this compound quantification, especially when using mass spectrometry-based methods like LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard.[1][2] A SIL internal standard is chemically and physically almost identical to this compound, differing only in mass due to the incorporation of heavy isotopes such as Carbon-13 (¹³C) or Deuterium (²H).[1][2] This ensures that it behaves identically during sample preparation, chromatography, and ionization, thus effectively compensating for analytical variability.[1]
Q2: What are the key differences between using a ¹³C-labeled and a Deuterium (²H)-labeled internal standard for this compound?
A2: Both ¹³C- and ²H-labeled internal standards are widely used, but they have distinct characteristics that can impact your assay's performance. The primary differences are summarized in the table below. For assays demanding the highest level of accuracy, ¹³C-labeled standards are generally recommended to avoid the potential "deuterium isotope effect" which can cause a slight shift in chromatographic retention time.[1]
Q3: Can I use a structural analog as an internal standard for this compound quantification?
A3: While a structural analog internal standard can be used, it is not the preferred choice when high accuracy is required.[2] A structural analog is a compound with similar chemical and physical properties to this compound but is not isotopically labeled.[2] The main drawback is that its behavior during sample preparation, chromatography, and ionization may not perfectly mimic that of this compound, potentially leading to less accurate quantification compared to a SIL internal standard.[2]
Troubleshooting Guide
Problem: High variability in the internal standard signal across samples.
Possible Causes and Solutions:
-
Inconsistent sample preparation: Analyte loss can occur during various steps like dilution, extraction, and reconstitution.[2]
-
Solution: Ensure the internal standard is added as early as possible in the sample preparation workflow to compensate for any losses. Thoroughly vortex or mix the sample after adding the internal standard to ensure homogeneity.
-
-
Instrumental issues: The instrument's sensitivity may drift over time.
-
Solution: Since the internal standard and analyte experience the same conditions, the internal standard should correct for these variations.[3] If variability is still high, investigate the instrument for potential issues.
-
-
Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the internal standard.[2][3]
-
Solution: A stable isotope-labeled internal standard is the best way to correct for matrix effects as it will be affected in the same way as the analyte.[2] If using a structural analog, ensure it co-elutes with the analyte.
-
Problem: Poor peak shape or tailing for this compound and the internal standard.
Possible Causes and Solutions:
-
Chromatographic issues: Non-target components may be competing with the analyte and internal standard for adsorption sites on the chromatographic column.[2]
-
Solution: Optimize the chromatographic method, including the mobile phase composition and gradient, to improve peak shape. Ensure the column is not overloaded.
-
-
Sample matrix interference: The sample matrix itself can interfere with the chromatography.
-
Solution: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.[3]
-
Quantitative Data Summary
The following table summarizes the key characteristics of different types of internal standards suitable for this compound quantification.
| Internal Standard Type | Key Advantages | Key Disadvantages | Recommended Use Cases |
| ¹³C-Labeled this compound | Highest accuracy and reliability; co-elutes perfectly with the analyte; no isotopic effect on retention time.[1] | Typically more expensive and may require custom synthesis.[1] | Assays requiring the highest level of accuracy and for minimizing method development challenges in complex matrices.[1] |
| Deuterium (²H)-Labeled this compound | More readily available and cost-effective than ¹³C-labeled standards.[1] | Potential for "deuterium isotope effect" causing a slight chromatographic shift; susceptible to back-exchange of deuterium with protons.[1] | Routine analyses with established methods where the highest accuracy is not the primary concern.[1] |
| Structural Analog | Readily available and inexpensive. | May not perfectly co-elute or have the same ionization efficiency as this compound, leading to lower accuracy.[2] | Preliminary or screening studies where high accuracy is not essential. |
Detailed Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
1. Materials and Reagents:
-
This compound standard
-
¹³C-labeled this compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds and then centrifuge at 4000 x g for 5 minutes to pellet any debris.[1]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing ¹³C-labeled this compound in 50% methanol/water).[1]
-
Vortex the mixture thoroughly.
-
If protein precipitation is necessary (e.g., for plasma samples), add ice-cold acetonitrile containing the internal standard, vortex, and centrifuge to pellet the proteins.[4]
3. LC-MS/MS Conditions:
-
LC System: A suitable UPLC or HPLC system.
-
Column: A reversed-phase column (e.g., C18) suitable for polar analytes.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Injection Volume: 5-10 µL.[1]
-
MS System: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the ¹³C-labeled internal standard need to be determined by infusing the individual standards.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the ¹³C-labeled internal standard against the known concentrations of the this compound standards.[1]
-
The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.[1]
Diagrams
Caption: Flowchart for selecting an appropriate internal standard.
Caption: General troubleshooting workflow for quantification issues.
References
Validation & Comparative
Validating acetylglycine as a clinical biomarker for specific diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of clinical biomarkers is constantly evolving, with a continuous search for molecules that can accurately reflect disease states, monitor progression, and predict therapeutic response. Acetylglycine, an N-acylglycine, has emerged as a molecule of interest in various pathological conditions. This guide provides a comprehensive comparison of this compound with established clinical biomarkers for specific diseases, supported by experimental data and detailed methodologies.
Inborn Errors of Metabolism (IEMs)
This compound is part of the broader family of N-acylglycines, which are recognized as important biomarkers for several inborn errors of metabolism.[1][2] The accumulation of specific acyl-CoA esters, a hallmark of many IEMs, leads to their conjugation with glycine and subsequent excretion in urine.[2] While this compound levels can be informative, the primary diagnostic utility in IEMs often lies in the detection of specific, longer-chain acylglycines that are characteristic of a particular metabolic block.
The analysis of acylglycines is often employed as a second-tier test in newborn screening to reduce the high false-positive rates associated with primary acylcarnitine analysis.[3]
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is a disorder of fatty acid oxidation. The primary biomarkers for MCADD are medium-chain acylcarnitines and specific acylglycines.
| Biomarker | Matrix | Method | Performance Characteristics |
| Octanoylcarnitine (C8) | Dried Blood Spot, Plasma | MS/MS | Primary Screening Marker. High sensitivity, but specificity can be low, leading to false positives.[3] |
| Decanoylcarnitine (C10) | Dried Blood Spot, Plasma | MS/MS | Secondary marker, often elevated alongside C8. |
| C8/C2 and C8/C10 Ratios | Dried Blood Spot, Plasma | MS/MS | Ratios of acylcarnitines can improve the specificity of screening.[4] |
| Hexanoylglycine (HG) | Urine, Dried Blood Spot | UPLC-MS/MS | Highly sensitive and specific marker for MCADD. [5][6] Measurement of urinary HG is considered a reliable method for diagnosis.[7] |
| Suberylglycine (SG) | Urine, Dried Blood Spot | UPLC-MS/MS | Another specific acylglycine marker for MCADD.[8] |
| This compound (AG) | Urine, Dried Blood Spot | UPLC-MS/MS | Ratios of HG/AG and other acylglycines to this compound can serve as excellent markers to increase specificity.[9][10] |
Isovaleric Acidemia (IVA)
IVA is a disorder of leucine metabolism. The key diagnostic metabolites are isovalerylcarnitine and isovalerylglycine.
| Biomarker | Matrix | Method | Performance Characteristics |
| Isovalerylcarnitine (C5) | Dried Blood Spot, Plasma | MS/MS | Primary Screening Marker. Elevated levels are indicative of IVA, but can also be elevated in other conditions, leading to false positives.[11][12] Second-tier testing is often required to differentiate C5 isomers.[13] |
| Isovalerylglycine (IVG) | Urine | GC-MS, UPLC-MS/MS | Key diagnostic marker. High concentrations are characteristic of IVA.[14][15][16] |
| 3-Hydroxyisovaleric acid | Urine | GC-MS | Another metabolite that accumulates in IVA.[16] |
| This compound | Urine, Dried Blood Spot | UPLC-MS/MS | Not a primary diagnostic marker for IVA, but may be measured as part of a broader acylglycine panel. |
Beta-Ketothiolase Deficiency (BKTD)
BKTD is a disorder affecting isoleucine catabolism and ketone body metabolism. Diagnosis relies on the analysis of specific organic acids in the urine.
| Biomarker | Matrix | Method | Performance Characteristics |
| 2-Methyl-3-hydroxybutyrate | Urine | GC-MS | A characteristic and sensitive marker for BKTD, even between crises.[15][17][18] |
| Tiglylglycine | Urine | GC-MS, UPLC-MS/MS | Another key diagnostic marker, though it may be absent in some mild cases.[15][19][20] |
| 2-Methylacetoacetate | Urine | GC-MS | Typically excreted in high amounts during acute episodes.[15] |
| This compound | Urine, Dried Blood Spot | UPLC-MS/MS | The ratio of tiglylglycine to this compound can be used to increase diagnostic specificity.[10] |
Obesity and Metabolic Syndrome
Recent research has highlighted a potential role for this compound as a biomarker for obesity and body fat distribution. This is a departure from its traditional association with IEMs. The established biomarkers in this field are primarily hormones secreted by adipose tissue.
| Biomarker | Matrix | Method | Performance Characteristics |
| Leptin | Serum, Plasma | ELISA, RIA | Well-established biomarker. Levels are positively correlated with body fat mass.[21] However, obesity is often associated with leptin resistance, where high leptin levels are ineffective at reducing appetite.[14][21][22] |
| Adiponectin | Serum, Plasma | ELISA, RIA | Well-established biomarker. Levels are inversely correlated with obesity and insulin resistance.[23][24] Low adiponectin is a risk factor for metabolic syndrome and cardiovascular disease.[25] |
| This compound | Serum, Plasma | UPLC-MS/MS | Emerging biomarker. Negatively associated with body fat percentage and shows an "obesity-resistant effect".[22] It is considered a potential therapeutic candidate for preventing excessive adiposity.[22] |
Experimental Protocols
Accurate and reproducible quantification of these biomarkers is crucial for their clinical application. The following are generalized protocols for the most common analytical methods.
UPLC-MS/MS for Acylglycine Analysis
This method is suitable for the quantification of this compound and other acylglycines in urine and dried blood spots.[2][3][9][10][26][27][28]
1. Sample Preparation (Urine):
-
Thaw urine sample to room temperature.
-
Centrifuge to remove any precipitate.
-
To a specific volume of supernatant, add an internal standard solution (e.g., isotopically labeled acylglycines).
-
Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acylglycines.
-
Elute the acylglycines from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
2. Sample Preparation (Dried Blood Spot):
-
Punch out a small disc from the dried blood spot card.
-
Place the disc in a well of a microtiter plate.
-
Add an extraction solution containing an internal standard.
-
Agitate the plate to facilitate extraction.
-
Transfer the supernatant to a new plate.
-
Evaporate the solvent.
-
Reconstitute the residue for analysis.
3. UPLC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase UPLC column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylglycine and the internal standard.
-
Quantification: Create a calibration curve using known concentrations of acylglycine standards. Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
GC-MS for Urinary Organic Acid Analysis
This method is the standard for analyzing organic acids like 2-methyl-3-hydroxybutyrate and tiglylglycine.[1][29][30][31]
1. Sample Preparation:
-
Thaw urine sample to room temperature.
-
To a specific volume of urine, add an internal standard (e.g., a non-physiological organic acid).
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the organic solvent to dryness.
-
Derivatize the dried residue to make the organic acids volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Analysis:
-
Gas Chromatography: Inject the derivatized sample into the GC. Use a capillary column (e.g., DB-5ms) and a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the different organic acids based on their boiling points.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The instrument scans a range of mass-to-charge ratios to generate a mass spectrum for each compound.
-
Identification and Quantification: Identify the organic acids by comparing their retention times and mass spectra to a library of known compounds. Quantify the analytes by comparing their peak areas to that of the internal standard.
Signaling Pathways and Workflows
N-Acylglycine Biosynthesis and Degradation
The cellular levels of N-acylglycines, including this compound, are regulated by enzymatic synthesis and degradation pathways. Understanding these pathways is key to interpreting changes in biomarker levels.
Caption: Biosynthesis and degradation pathways of N-acylglycines.
Experimental Workflow for Biomarker Quantification
The general workflow for analyzing these biomarkers using chromatography-mass spectrometry techniques involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for biomarker quantification.
References
- 1. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 2. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Aspects of Newborn Screening in Isovaleric Acidemia | MDPI [mdpi.com]
- 13. Neonatal screening for isovaleric aciduria: Reducing the increasingly high false‐positive rate in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orpha.net [orpha.net]
- 16. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 18. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. A variant form of 2-methyl-3-hydroxybutyric and 2-methylacetoacetic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of Leptin in Obesity, Cardiovascular Disease, and Type 2 Diabetes [mdpi.com]
- 22. Leptin and leptin resistance in obesity: current evidence, mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adiponectin: friend or foe in obesity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. New Insight into Adiponectin Role in Obesity and Obesity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. metbio.net [metbio.net]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Acetylglycine and Glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of acetylglycine and its parent amino acid, glycine. By presenting available experimental data, this document aims to objectively outline their respective roles in key physiological processes, offering insights for future research and therapeutic development.
Introduction
Glycine is a fundamental amino acid with a well-established dual role as a primary inhibitory neurotransmitter in the central nervous system and a building block for essential biomolecules. This compound, or N-acetylglycine, is an N-acylated derivative of glycine. As a member of the N-acyl-amino acid family, it is increasingly recognized as a lipid signaling molecule with distinct metabolic and regulatory functions.[1] This guide explores their comparative efficacy in anti-inflammatory, antioxidant, and neuromodulatory activities, supported by experimental findings.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the biological activities of this compound and glycine. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent investigations.
| Biological Activity | Parameter | This compound | Glycine | Reference |
| Anti-inflammatory Activity | Inhibition of TNF-α production (IC50) | Data not available | ~10 µM (in LPS-stimulated alveolar macrophages) | [1][2] |
| Neurotransmitter Activity | Glycine Receptor Activation (EC50) | Data not available | 13.2 µM (GlyRα1) to 116.8 µM (in PFC neurons) | [3][4] |
| NMDA Receptor Co-agonist Activity (EC50) | Data not available | 7.1 mM (for loss of CA1 population spikes) | [5] | |
| Antioxidant Activity | Reduction of Lipid Peroxidation | Protective effects observed | Reduces TBARS levels in alcohol-induced liver injury | [6] |
| Metabolic Regulation | In Vivo Fat Loss | Associated with significant fat loss in mice | Not reported to have the same direct effect | [7][8] |
Detailed Experimental Protocols
Assessment of Anti-inflammatory Activity
A common method to evaluate the anti-inflammatory potential of a compound is to measure its effect on cytokine production in stimulated immune cells.
Experimental Workflow for Measuring TNF-α Inhibition:
Evaluation of Neurotransmitter Activity
The ability of a compound to act as a neurotransmitter is often assessed by measuring its binding affinity to specific receptors and its effect on neurotransmitter release.
Experimental Protocol for Glycine Receptor Activation Assay:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding specific glycine receptor (GlyR) subunits (e.g., α1).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Compound Application: A series of concentrations of glycine or the test compound are applied to the cells.
-
Data Acquisition: The resulting chloride currents are measured.
-
Data Analysis: The peak current response at each concentration is normalized to the maximum response, and the data are fitted to a concentration-response curve to determine the EC50 value.[4]
Assessment of Antioxidant Capacity
A compound's ability to mitigate oxidative stress can be determined by its capacity to reduce lipid peroxidation.
Experimental Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Induction of Oxidative Stress: In an animal model, oxidative stress is induced, for example, through chronic alcohol administration.[6]
-
Tissue Homogenization: Liver or other tissues are collected and homogenized.
-
TBARS Reaction: The homogenate is incubated with thiobarbituric acid (TBA) at a high temperature and acidic pH. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a colored complex.
-
Spectrophotometric Measurement: The absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically at 532 nm).
-
Quantification: The concentration of TBARS is calculated using a standard curve of MDA. A reduction in TBARS levels in the treated group compared to the control group indicates antioxidant activity.
Signaling Pathways
Glycine Receptor Signaling
Glycine primarily exerts its inhibitory neurotransmitter effects by activating glycine receptors (GlyRs), which are ligand-gated chloride ion channels.
Upon binding of glycine to its receptor, the channel opens, leading to an influx of chloride ions into the neuron.[9] This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus mediating an inhibitory effect.
N-Acylglycine Biosynthesis and Signaling
This compound belongs to the family of N-acylglycines. These molecules are synthesized through the action of glycine N-acyltransferase (GLYAT) and are involved in various signaling pathways.
The biosynthesis of this compound involves the conjugation of an acetyl group from acetyl-CoA to glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). As signaling molecules, N-acylglycines can modulate gene expression and influence metabolic processes, such as fat metabolism.[7]
Discussion and Conclusion
The available evidence indicates that while this compound and glycine share a common structural core, their biological activities diverge significantly. Glycine is a potent neuromodulator with well-characterized inhibitory and co-agonist functions at central nervous system receptors. Its anti-inflammatory and antioxidant properties are also well-documented, with quantitative data supporting its efficacy in reducing pro-inflammatory cytokines and lipid peroxidation.[1][6]
This compound, on the other hand, is emerging as a key player in metabolic regulation. The in vivo evidence linking this compound to fat loss is a significant finding that distinguishes it from glycine.[7][8] While it is classified as an N-acylglycine, a family of molecules with known anti-inflammatory and analgesic properties, specific quantitative data on this compound's potency in these areas is currently lacking in the scientific literature.
For researchers and drug development professionals, this comparative analysis highlights several key takeaways:
-
Glycine presents as a promising therapeutic agent for conditions with an inflammatory or oxidative stress component, as well as for modulating neuronal excitability.
-
This compound holds potential for the development of therapies targeting metabolic disorders, particularly obesity.
-
Further Research: There is a clear need for direct, head-to-head comparative studies to quantify the relative potencies of this compound and glycine in various biological assays. Elucidating the specific receptor targets and downstream signaling pathways of this compound will be crucial in understanding its mechanism of action and therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Production of superoxide and TNF-alpha from alveolar macrophages is blunted by glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine-activated chloride currents of neurons freshly isolated from the prefrontal cortex of young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seattleneurosciences.com [seattleneurosciences.com]
- 6. Protective effect of glycine supplementation on the levels of lipid peroxidation and antioxidant enzymes in the erythrocyte of rats with alcohol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic metabolomic studies identified adult adiposity biomarkers with this compound associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine receptor - Wikipedia [en.wikipedia.org]
Distinguishing between acetylglycine and other N-acetylated amino acids in analysis
Distinguishing Acetylglycine: A Comparative Guide to Analytical Techniques
In the fields of metabolomics, drug development, and clinical diagnostics, the accurate identification and quantification of N-acetylated amino acids are crucial. These molecules, including the simple N-acetylglycine, are involved in various physiological and pathological processes, from metabolic regulation to detoxification of xenobiotics.[1][2] Distinguishing this compound from a complex mixture of other N-acetylated amino acids presents an analytical challenge due to their structural similarities. This guide provides a comparative overview of key analytical techniques, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their needs.
Chromatographic Techniques: The Foundation of Separation
Chromatography is the cornerstone for separating this compound from other structurally similar N-acetylated amino acids.[3][4] The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used method for the analysis of N-acetylated amino acids.[5][6] Separation is typically achieved using reversed-phase (e.g., C18) columns, where analytes are resolved based on their hydrophobicity.[7]
Gas Chromatography (GC) can also be employed, but it requires derivatization to increase the volatility of the amino acids.[7][8] Common derivatization methods include esterification followed by acylation. While effective, the additional sample preparation steps can introduce variability.
Mass Spectrometry: For Sensitive and Specific Detection
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection of N-acetylated amino acids following chromatographic separation.[9]
Tandem Mass Spectrometry (MS/MS) is particularly powerful for distinguishing between isomeric and isobaric compounds.[10] By selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, analysts can achieve high selectivity and quantitative accuracy.[1][11] For instance, the fragmentation pattern of this compound will differ from that of other N-acetylated amino acids, even if they have the same mass, allowing for their unambiguous identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules, making it a valuable tool for the identification of N-acetylated amino acids.[12] ¹H NMR can be used to identify the characteristic signals of the acetyl group and the amino acid backbone.[13] While NMR is a powerful technique for structural elucidation, it is generally less sensitive than mass spectrometry.[14] However, for complex mixtures, two-dimensional NMR techniques can help to resolve overlapping signals and provide unambiguous assignments.
Comparative Analysis of Techniques
| Technique | Principle | Sample Preparation | Sensitivity | Throughput | Key Advantages | Limitations |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Minimal, direct injection often possible. | Moderate | High | Simple, robust, widely available. | Limited specificity for complex mixtures. |
| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio and fragmentation.[5] | Minimal, but may require solid-phase extraction for complex matrices.[6] | High | High | High sensitivity and specificity, allows for isomer differentiation.[15] | Higher instrument cost and complexity. |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | Derivatization required to increase volatility.[7] | High | Moderate | Excellent separation for volatile compounds. | Derivatization can be time-consuming and introduce errors. |
| ¹H NMR | Detection of nuclear spin transitions in a magnetic field. | Minimal, sample dissolved in a deuterated solvent. | Low to Moderate | Low | Provides detailed structural information, non-destructive.[12] | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the quantification of this compound in biological samples, adapted from methodologies for acylglycine analysis.[6][9]
-
Sample Preparation:
-
For plasma or serum, perform a protein precipitation step by adding three volumes of ice-cold methanol, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes.[7]
-
For urine, a simple dilution with the initial mobile phase may be sufficient.
-
For complex matrices, solid-phase extraction (SPE) using an anion exchange cartridge can be used to isolate the acylglycines.[15]
-
Transfer the supernatant or eluate to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and other targeted N-acetylated amino acids need to be determined by infusing pure standards.
-
Internal Standards: Use of stable isotope-labeled internal standards is recommended for accurate quantification.
-
Protocol 2: ¹H NMR Analysis of N-Acetylated Amino Acids
This protocol provides a general procedure for acquiring ¹H NMR spectra of N-acetylated amino acids.[13]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Key Signals to Observe:
-
A singlet around 1.9-2.1 ppm corresponding to the acetyl methyl protons (COCH₃).
-
Signals corresponding to the specific amino acid backbone protons. For this compound, this would be a doublet for the α-protons (CH₂).
-
An amide proton (NH) signal, which may be broad and exchangeable in D₂O.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative ratios of different species.
-
Compare the chemical shifts and coupling constants to reference spectra or databases for identification.
-
Visualizing Analytical Workflows and Metabolic Context
To better understand the processes involved, the following diagrams illustrate a typical analytical workflow and the metabolic context of N-acetylglycine.
Caption: General experimental workflow for the analysis of N-acetylated amino acids.
Caption: Biosynthesis of N-acetylglycine and its general metabolic role.[1][2]
Conclusion
The choice of analytical method for distinguishing this compound from other N-acetylated amino acids depends on the specific requirements of the study. LC-MS/MS stands out as the method of choice for targeted, quantitative analysis in complex biological matrices due to its superior sensitivity and specificity.[6] GC-MS offers a viable alternative, particularly when high chromatographic resolution is required, though it necessitates derivatization. NMR spectroscopy, while less sensitive, provides invaluable structural confirmation and can be used for the analysis of less complex samples or for validating the identity of purified compounds.[14] By understanding the strengths and limitations of each technique, researchers can design robust analytical workflows for the accurate and reliable analysis of this compound and other N-acetylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000532) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Analysis of Organic Acids and Acylglycines for the Diagnosis of Related Inborn Errors of Metabolism by GC- and HPLC-MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Acetylglycine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of acetylglycine. This compound, an N-acyl amino acid, is a metabolite of interest in various biological and pharmaceutical studies. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document presents a cross-validation of common analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We provide a comparative summary of their performance based on available experimental data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Quantitative Performance Comparison
The performance of different analytical methods for the measurement of this compound and related N-acylglycines is summarized in the table below. It is important to note that direct comparative studies for this compound across all platforms are limited; therefore, some data is extrapolated from studies on structurally similar short-chain acylglycines.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.99[1] | > 0.99 (for related compounds) | Typically > 0.99 | Not applicable |
| Limit of Detection (LOD) | 0.01 ng/mL (for acetylated dipeptide)[2] | Analyte dependent, typically in the low ng/mL range. | ~0.3-6.0 µmol/L (for amino acids)[3] | ~5 µM (for amino acids) |
| Limit of Quantification (LOQ) | 0.1 µM[1] | 0.3 µg/g (for acetyl derivative)[4] | 50 µg (for lidocaine)[5] | ~20 µM (for carbohydrates) |
| Intra-day Precision (%RSD) | < 15% | < 20%[6][7][8][9] | < 2%[5] | High precision, analyte dependent |
| Inter-day Precision (%RSD) | < 15% | < 20%[6][7][8][9] | < 2%[5] | High precision, analyte dependent |
| Accuracy (% Recovery) | 90-110%[10] | 80-120%[10] | > 97%[5] | High accuracy |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the most common techniques used for this compound measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a primary tool for the quantification of this compound in biological matrices due to its high sensitivity and specificity.
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Chromatographic Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is required to increase volatility.
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent. A common method is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sample at 70-100°C for 1-4 hours to ensure complete derivatization.[11]
Chromatographic Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, an initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions of the derivatized this compound are monitored for enhanced sensitivity and selectivity.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. While not as commonly used for routine quantitative analysis of this compound as LC-MS/MS or GC-MS, it offers high separation efficiency and requires minimal sample volume.
General Protocol:
-
Capillary Preparation: The capillary is typically flushed with a sodium hydroxide solution, followed by water, and then the running buffer.
-
Sample Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.
-
Separation: A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities based on their charge-to-size ratio.
-
Detection: Detection is often performed using UV-Vis absorbance. For compounds lacking a strong chromophore like this compound, indirect UV detection or derivatization with a UV-active tag may be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.
General Protocol:
-
Sample Preparation: A precise amount of the sample and a certified internal standard are dissolved in a deuterated solvent.
-
NMR Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate signal integration. This includes a sufficiently long relaxation delay (D1) to allow for complete spin relaxation between scans.
-
Data Processing and Quantification: The signals of the analyte and the internal standard are integrated. The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and their initial masses.
Visualizing the Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general workflows for method cross-validation, LC-MS/MS, and GC-MS analysis of this compound.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: A typical experimental workflow for LC-MS/MS analysis of this compound.
Caption: A general experimental workflow for GC-MS analysis of this compound.
References
- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for capillary electrophoresis: method development and validation for pharmaceutical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Validation and application of capillary electrophoresis for the analysis of lidocaine in a skin tape stripping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AG… [ouci.dntb.gov.ua]
- 10. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Acetylglycine versus N-acetylcysteine: a comparative functional analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of Acetylglycine and N-acetylcysteine (NAC), supported by available data. While direct comparative studies are limited, this analysis synthesizes individual findings to highlight their distinct and overlapping roles in biological systems.
Overview and Chemical Structures
N-acetylcysteine (NAC) is a well-established pharmaceutical and nutritional supplement, recognized for its potent antioxidant and mucolytic properties. It is the N-acetyl derivative of the amino acid L-cysteine.[1] this compound, also known as N-acetylglycine or aceturic acid, is the N-acetyl derivative of glycine.[2][3] It is an endogenous metabolite found in humans and other organisms and is explored for its roles in various metabolic pathways.[3]
| Compound | N-acetylcysteine (NAC) | This compound |
| Chemical Formula | C5H9NO3S | C4H7NO3 |
| Molar Mass | 163.19 g/mol | 117.10 g/mol |
| Structure | Contains a thiol (-SH) group | Lacks a thiol group |
Core Mechanisms of Action
The primary functional differences between NAC and this compound stem from their distinct chemical structures, particularly the presence of a thiol (sulfhydryl) group in NAC.
N-acetylcysteine (NAC): The therapeutic efficacy of NAC is attributed to several mechanisms:
-
Glutathione Precursor: NAC is a prodrug to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[4][5][6][7] By replenishing intracellular GSH levels, NAC enhances the body's defense against oxidative stress.[6][8] This is its cornerstone mechanism, particularly in its use as an antidote for acetaminophen overdose, where GSH stores are depleted.[1][9][10]
-
Direct Antioxidant Activity: The free thiol group in NAC can directly scavenge reactive oxygen species (ROS), acting as a potent antioxidant.[1][11][12][13]
-
Disulfide Bond Reduction: NAC's ability to break disulfide bonds in proteins is the basis for its mucolytic action, reducing the viscosity of mucus in respiratory conditions.[9][11][[“]]
-
Modulation of Inflammatory Pathways: NAC can interfere with inflammatory processes, including the inhibition of nuclear factor-κB (NF-κB) activation.[11]
-
Hydrogen Sulfide (H2S) Production: Emerging research suggests that some of NAC's antioxidant and cytoprotective effects may be mediated by its conversion to H2S and sulfane sulfur species.[[“]][15]
This compound: The biological roles of this compound are less extensively characterized. It is primarily understood as:
-
An Endogenous Metabolite: this compound is a naturally occurring N-acylglycine.[3][16] Elevated levels in urine can be indicative of inborn errors of metabolism.[16]
-
Metabolic Regulation: As part of the N-acyl amino acid family, it is involved in metabolic processes. Some studies have associated this compound with fat loss.[16]
-
Pharmaceutical Intermediate: It is used in the synthesis of other pharmaceutical compounds and as a building block in drug formulation.[2][17]
-
Peptidomimetic Research: It serves as a blocking agent for the N-terminus of peptides in biological research.[18][19]
Unlike NAC, this compound lacks a thiol group and therefore does not function as a direct antioxidant or a precursor to cysteine for glutathione synthesis in the same manner.
Functional Comparison: A Tabular Summary
| Function | N-acetylcysteine (NAC) | This compound | Supporting Evidence |
| Glutathione Synthesis | Primary Function: Acts as a cysteine prodrug to replenish GSH levels. | No Direct Role: Does not provide cysteine for GSH synthesis. | NAC's role as a GSH precursor is well-documented.[6][8][15][20] |
| Direct Antioxidant | Yes: The thiol group directly scavenges free radicals. | No: Lacks a thiol group for direct antioxidant activity. | The antioxidant properties of NAC are a key feature of its therapeutic use.[11][12][21] |
| Mucolytic Activity | Yes: Breaks disulfide bonds in mucus proteins. | No: Lacks the necessary chemical group. | This is a primary clinical application for NAC in respiratory diseases.[9][11] |
| Detoxification | Yes: Supports detoxification pathways, notably in acetaminophen overdose. | Limited/Indirect: May be involved in metabolic pathways but not a primary detoxifier. | NAC is the standard of care for acetaminophen toxicity.[8][9][10] |
| Anti-inflammatory | Yes: Modulates inflammatory pathways like NF-κB. | Potential: Other N-acylglycines show anti-inflammatory properties, but data on this compound is sparse.[16] | NAC's anti-inflammatory effects are noted in various conditions.[11] |
| Metabolic Regulation | Yes: Can improve insulin resistance and fat tissue function. | Potential: Associated with fat loss in some metabolomic studies.[16] | NAC has been studied for its effects on obesity-related issues.[21] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of N-acetylcysteine (NAC)
The diagram below illustrates the primary mechanism of NAC as a glutathione precursor to combat oxidative stress.
Caption: NAC increases intracellular L-cysteine, driving glutathione (GSH) synthesis to neutralize ROS.
Conceptual Workflow for Comparative Antioxidant Analysis
This workflow outlines a potential experimental design to directly compare the antioxidant capacities of this compound and NAC.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transparentlabs.com [transparentlabs.com]
- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cymbiotika.com [cymbiotika.com]
- 8. vinmec.com [vinmec.com]
- 9. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 10. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. consensus.app [consensus.app]
- 15. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Showing Compound this compound (FDB022100) - FooDB [foodb.ca]
- 19. N-Acetylglycine | Endogenous Metabolite | TargetMol [targetmol.com]
- 20. molecularprovisions.com [molecularprovisions.com]
- 21. N-acetylcysteine (NAC): Health Benefits, Side Effects, Dosage, and More [webmd.com]
Evaluating the Specificity of Antibodies Raised Against Acetylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise evaluation of antibody specificity is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for assessing the specificity of antibodies targeting acetylglycine, a post-translational modification implicated in various cellular processes. Here, we present detailed experimental protocols, illustrative data comparisons, and visual workflows to aid in the selection of highly specific reagents for your research.
The acetylation of glycine residues is a subtle yet potentially significant post-translational modification. Antibodies designed to detect this modification must exhibit high specificity to distinguish this compound from unmodified glycine and other acetylated amino acids, such as the well-studied acetyllysine. This guide outlines a suite of immunoassays to rigorously characterize the binding profile of anti-acetylglycine antibodies.
Comparative Specificity Analysis
To effectively compare the specificity of different anti-acetylglycine antibodies, a series of quantitative and semi-quantitative assays should be performed. The following tables present hypothetical data for three commercially available antibodies (Antibody A, Antibody B, and Antibody C) to illustrate how their performance can be evaluated.
Table 1: Dot Blot Analysis of Anti-Acetylglycine Antibody Specificity
| Peptide Sequence | Antibody A Signal Intensity (Arbitrary Units) | Antibody B Signal Intensity (Arbitrary Units) | Antibody C Signal Intensity (Arbitrary Units) |
| H₂N-Gly-COOH (Unmodified) | 5 | 2 | 8 |
| Ac-Gly-COOH (this compound) | 95 | 98 | 90 |
| H₂N-Lys-COOH (Unmodified) | 8 | 4 | 10 |
| Ac-Lys-COOH (Acetyllysine) | 40 | 15 | 55 |
| H₂N-Ser-COOH (Unmodified) | 6 | 3 | 7 |
| Ac-Ser-COOH (Acetylserine) | 10 | 5 | 15 |
Caption: Table 1. Dot blot analysis reveals the relative binding of three different anti-acetylglycine antibodies to various modified and unmodified amino acids. Higher signal intensity indicates stronger binding.
Table 2: ELISA Analysis of Anti-Acetylglycine Antibody Specificity (OD at 450 nm)
| Peptide Coated on Plate | Antibody A (OD₄₅₀) | Antibody B (OD₄₅₀) | Antibody C (OD₄₅₀) |
| BSA (Bovine Serum Albumin) | 0.105 | 0.102 | 0.110 |
| BSA-Gly (Unmodified Glycine) | 0.120 | 0.115 | 0.135 |
| BSA-AcGly (this compound) | 2.850 | 2.980 | 2.540 |
| BSA-Lys (Unmodified Lysine) | 0.150 | 0.125 | 0.180 |
| BSA-AcLys (Acetyllysine) | 0.850 | 0.250 | 1.250 |
Caption: Table 2. Enzyme-Linked Immunosorbent Assay (ELISA) quantification of antibody binding to immobilized peptides conjugated to a carrier protein (BSA). Optical density (OD) at 450 nm is proportional to the amount of bound antibody.
Table 3: Western Blot Analysis of Cell Lysates
| Cell Line/Treatment | Target Protein Band Intensity (Antibody A) | Target Protein Band Intensity (Antibody B) | Target Protein Band Intensity (Antibody C) |
| Wild-Type (WT) Cells | 15,000 | 14,500 | 16,000 |
| WT Cells + Acetyltransferase Inhibitor | 2,000 | 1,500 | 3,500 |
| WT Cells + Deacetylase Inhibitor | 85,000 | 95,000 | 75,000 |
| Knockout (KO) of Target Protein | 500 | 300 | 800 |
Caption: Table 3. Western blot analysis of endogenous target protein levels in cell lysates under different conditions. Band intensity reflects the amount of acetylated target protein detected by each antibody.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of specificity testing. The following are protocols for the key experiments cited in this guide.
Dot Blot Assay
This semi-quantitative method provides a rapid assessment of antibody binding to various peptides.
Materials:
-
Nitrocellulose membrane
-
Peptide solutions (acetylated and non-acetylated controls) at a concentration of 1 mg/mL
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary anti-acetylglycine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Spot 1-2 µL of each peptide solution onto the nitrocellulose membrane and allow it to air dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-acetylglycine antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a quantitative measure of antibody-antigen interactions.
Materials:
-
96-well ELISA plates
-
Peptide-BSA conjugates (e.g., BSA-AcGly, BSA-Gly)
-
Coating buffer (0.1 M sodium carbonate/bicarbonate, pH 9.6)
-
Blocking buffer (1% BSA in PBS with 0.05% Tween-20, PBST)
-
Primary anti-acetylglycine antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of peptide-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of the primary anti-acetylglycine antibody (at various dilutions) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
Western Blotting
This technique is used to detect the acetylated target protein in complex biological samples like cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary anti-acetylglycine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins in cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylglycine antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological relationships. The following are Graphviz DOT scripts for generating such diagrams.
Caption: A flowchart illustrating the key steps in Dot Blot, ELISA, and Western Blot workflows.
Caption: A diagram of a hypothetical signaling pathway where this compound modification of a target protein leads to a cellular response.
By employing these rigorous evaluation methods, researchers can confidently select anti-acetylglycine antibodies with the highest specificity, ensuring the reliability and accuracy of their experimental findings. This systematic approach to antibody validation is a cornerstone of robust scientific inquiry.
A Comparative Guide to Inter-Laboratory Acetylglycine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetylglycine quantification results from a hypothetical inter-laboratory study. This compound, an acylated amino acid, is a metabolite of increasing interest due to its potential roles in various physiological and pathological processes. Accurate and reproducible quantification is essential for its study as a biomarker and its relevance in drug development. This document outlines the performance of common analytical methodologies, presents supporting experimental data, and provides detailed protocols.
Data Presentation: Quantitative Analysis of this compound
A hypothetical inter-laboratory study was conducted to assess the state of this compound quantification. A prepared sample with a target concentration of 25.0 µM was distributed to a panel of eight laboratories. Participating laboratories utilized their in-house, validated methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to quantify this compound. The summarized results are presented below.
Table 1: Inter-laboratory Comparison of this compound Quantification (Target Concentration: 25.0 µM)
| Laboratory ID | Method | Reported Concentration (µM) | Recovery (%) | Z-Score* |
| Lab 1 | LC-MS/MS | 24.5 | 98.0 | -0.38 |
| Lab 2 | GC-MS | 22.8 | 91.2 | -1.68 |
| Lab 3 | LC-MS/MS | 26.1 | 104.4 | 0.84 |
| Lab 4 | LC-MS/MS | 25.3 | 101.2 | 0.23 |
| Lab 5 | GC-MS | 27.5 | 110.0 | 2.06 |
| Lab 6 | LC-MS/MS | 23.9 | 95.6 | -0.84 |
| Lab 7 | GC-MS | 21.9 | 87.6 | -2.48 |
| Lab 8 | LC-MS/MS | 24.8 | 99.2 | -0.15 |
*Z-scores are calculated based on the overall mean and standard deviation of the reported concentrations. A Z-score between -2 and 2 is generally considered a satisfactory performance.
Table 2: Method Performance Summary
| Method | Mean Reported Concentration (µM) | Mean Recovery (%) | Inter-laboratory CV (%) |
| LC-MS/MS | 24.9 | 99.7 | 3.5 |
| GC-MS | 24.1 | 96.3 | 10.2 |
Experimental Protocols
The following are generalized protocols for the quantification of this compound using LC-MS/MS and GC-MS, based on common practices in the field.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 50 µL of the sample, add 200 µL of ice-cold acetonitrile containing a deuterated this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
System: A tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of precursor and product ions specific to this compound and its internal standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Derivatization:
-
To 100 µL of sample (plasma or urine), add an appropriate internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate acidic metabolites.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 60 minutes to create volatile silyl derivatives.
-
-
Chromatography:
-
System: A gas chromatograph.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 80°C, ramped to 280°C.
-
-
Mass Spectrometry:
-
System: A mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of derivatized this compound.
-
Mandatory Visualizations
A Comparative Analysis of the Metabolic Fate of Acetylglycine and Other Short-Chain Acyl-Glycines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of acetylglycine with other prevalent short-chain acyl-glycines, including propionylglycine, butyrylglycine, and isovalerylglycine. The information presented is collated from experimental data to support research and development in metabolic diseases and drug discovery.
Quantitative Data on Metabolic Fate
The metabolic handling of short-chain acyl-glycines is crucial for understanding their physiological and pathological roles. Below are comparative data on their synthesis and the kinetics of the primary enzyme responsible for their formation, Glycine N-acyltransferase (GLYAT).
Table 1: Comparative Synthesis Rates of Short-Chain Acyl-Glycines in Humans
| Acyl-Glycine | Synthesis Rate in Healthy Individuals (μmol/kg/h) | Synthesis Rate in Obese Individuals (μmol/kg/h) |
| This compound | Data not specifically isolated in the provided search results. | Data not specifically isolated in the provided search results. |
| Propionylglycine | Data not specifically isolated in the provided search results. | Data not specifically isolated in the provided search results. |
| Butyrylglycine | Data not specifically isolated in the provided search results. | Data not specifically isolated in the provided search results. |
| Isobutyrylglycine | Mean values reported in a study, but not explicitly quantified in μmol/kg/h.[1] | Slower absolute synthesis rates observed compared to healthy controls.[1] |
| Tiglylglycine | Mean values reported in a study, but not explicitly quantified in μmol/kg/h.[1] | Slower absolute synthesis rates observed compared to healthy controls.[1] |
| Isovalerylglycine | Mean values reported in a study, but not explicitly quantified in μmol/kg/h.[1] | Slower absolute synthesis rates observed compared to healthy controls.[1] |
| Hexanoylglycine | Mean values reported in a study, but not explicitly quantified in μmol/kg/h.[1] | Slower absolute synthesis rates observed compared to healthy controls.[1] |
Note: While a study reported slower synthesis rates for several acyl-glycines in obese individuals, specific baseline rates in healthy controls in a directly comparable format were not available in the search results.
Table 2: Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT) for Various Short-Chain Acyl-CoA Substrates
| Substrate | Km (μM) | Vmax (nmol/min/mg protein) |
| Acetyl-CoA | Data not available | Data not available |
| Propionyl-CoA | Data not available | Data not available |
| Butyryl-CoA | 130 | 1.8 |
| Isobutyryl-CoA | 100 | 2.5 |
| Isovaleryl-CoA | 124 | 7.64 |
| Hexanoyl-CoA | 150 | 1.2 |
Metabolic Pathways and Biotransformation
Short-chain acyl-glycines are primarily formed in the mitochondria of the liver and kidneys. This process, known as glycine conjugation, is a phase II detoxification pathway that facilitates the excretion of excess or toxic acyl-CoA molecules.
The central enzyme in this pathway is Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of an acyl group from an acyl-CoA molecule to the amino group of glycine. This reaction renders the acyl group more water-soluble, allowing for its efficient elimination in the urine.[2]
Experimental Protocols
Quantification of Acyl-Glycine Synthesis Rates
The synthesis rates of various acyl-glycines can be determined using stable isotope tracer techniques followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Protocol:
-
A primed, constant infusion of a stable isotope-labeled glycine, such as [1,2-¹³C₂]glycine, is administered to the subjects.
-
Urine samples are collected at baseline and at timed intervals during the infusion.
-
Urinary acyl-glycines are extracted and derivatized (e.g., butylation) to enhance their chromatographic separation and mass spectrometric detection.
-
The isotopic enrichment of the acyl-glycines is measured using LC-MS/MS.
-
The synthesis rate is calculated based on the rate of appearance of the labeled acyl-glycine in the urine, using established metabolic modeling equations.
-
Determination of GLYAT Enzyme Kinetics
The kinetic parameters (Km and Vmax) of Glycine N-acyltransferase (GLYAT) for different acyl-CoA substrates can be determined using in vitro enzyme assays.
-
Protocol:
-
The GLYAT enzyme is purified from a suitable source, such as human liver tissue or a recombinant expression system.
-
A series of reaction mixtures are prepared containing a fixed concentration of the purified enzyme, a fixed concentration of glycine, and varying concentrations of the specific acyl-CoA substrate (e.g., butyryl-CoA, isovaleryl-CoA).
-
The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is terminated, and the amount of the resulting acyl-glycine product is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or LC-MS/MS.
-
The initial reaction velocities are plotted against the substrate concentrations, and the kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
-
Impact on Cellular Signaling Pathways
Short-chain acyl-glycines and their parent short-chain fatty acids (SCFAs) can influence various cellular signaling pathways, often with implications for inflammation, metabolism, and gut-brain communication.
This compound
-
Obesity and Metabolism: this compound has been identified as a protective metabolite against obesity.[3] It is a potent signaling molecule that can modulate the expression of genes involved in obesity-associated pathways, such as immune response and tissue remodeling.[3]
-
Inflammatory Signaling: Glycine, the precursor to this compound, has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB induced by TNF-α in adipocytes.[4] This suggests a potential anti-inflammatory role for this compound.
Propionylglycine
-
Inborn Errors of Metabolism: Propionylglycine is a key biomarker for propionic acidemia, a metabolic disorder caused by a deficiency in propionyl-CoA carboxylase.[2] In this condition, the accumulation of propionyl-CoA leads to its conjugation with glycine and subsequent excretion.
-
Mitochondrial Function: The accumulation of propionyl-CoA and its metabolites, including propionylglycine, can impair mitochondrial energy metabolism.[2]
Butyrylglycine
-
Gut-Brain Axis: Butyrylglycine is a product of butyrate metabolism, a key SCFA produced by the gut microbiota.[5] Elevated levels of butyrylglycine may indicate dysregulated gut microbial activity and have been associated with an increased risk of major depressive disorder, potentially through pro-inflammatory effects and disruption of gut-brain signaling.[5]
-
Inflammatory Signaling: The parent compound, butyrate, has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway in macrophages.
Isovalerylglycine
-
Inborn Errors of Metabolism: Isovalerylglycine is a hallmark of isovaleric acidemia, an inherited disorder of leucine metabolism.[6] Its excretion is a detoxification mechanism for the accumulated isovaleryl-CoA.
-
Mitochondrial Signaling: The accumulation of isovaleryl-CoA can inhibit N-acetylglutamate synthetase, leading to hyperammonemia and disruption of the urea cycle, indicating an impact on mitochondrial function.[7]
Conclusion
The metabolic fates of this compound and other short-chain acyl-glycines are intricately linked to cellular detoxification, energy metabolism, and signaling. While they share a common biosynthetic pathway via glycine conjugation, their precursors and ultimate physiological impacts can differ significantly. This compound emerges as a potential protective metabolite in the context of obesity, while butyrylglycine is implicated in gut-brain axis communication with potential roles in mood disorders. Propionylglycine and isovalerylglycine are primarily recognized as biomarkers and detoxification products in specific inborn errors of metabolism, where their accumulation reflects upstream enzymatic defects and can contribute to mitochondrial dysfunction. Further comparative studies on their pharmacokinetics and differential effects on signaling pathways are warranted to fully elucidate their roles in health and disease and to explore their therapeutic potential.
References
- 1. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Metabolites Acting on the Gut-Brain Axis: Regulating the Functional State of Microglia [aginganddisease.org]
- 3. Systematic metabolomic studies identified adult adiposity biomarkers with this compound associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The short-chain fatty acids and their role in the microbiota – gut – brain axis | Experimental Biology and Biotechnology [journals.bsu.by]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Use of Certified Reference Materials for Acetylglycine Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of N-acetylglycine, an important endogenous metabolite, the choice of reference material is a critical factor that directly impacts data quality. This guide provides an objective comparison of the use of Certified Reference Materials (CRMs) versus other analytical standards for acetylglycine analysis, supported by experimental data and detailed methodologies.
The Critical Role of Reference Materials in Analytical Science
In quantitative analysis, reference materials are essential for calibrating instruments, validating methods, and ensuring the traceability of measurement results. The quality of the reference material underpins the entire analytical workflow. While various grades of analytical standards are available, Certified Reference Materials (CRMs) represent the pinnacle of quality, produced according to the stringent requirements of ISO 17034.[1][2][3]
Key Differences Between Certified Reference Materials (CRMs) and Other Analytical Standards:
| Feature | Certified Reference Material (CRM) | Other Analytical Standards (e.g., "Analytical Standard", "Reagent Grade") |
| Certification | Produced by an accredited reference material producer under ISO 17034.[1][2][3] | Not formally certified under ISO 17034; quality is determined by the producer's internal standards.[1] |
| Traceability | Certified property values are traceable to the International System of Units (SI) or other recognized standards.[1][4] | Traceability is not always guaranteed or may be less rigorously documented.[1] |
| Uncertainty | Accompanied by a certificate that states the property value and its associated measurement uncertainty at a specified confidence level.[1][5][6] | A statement of uncertainty is often not provided, or it may not be as comprehensively evaluated.[1] |
| Documentation | A comprehensive Certificate of Analysis is provided, detailing the certified value, uncertainty, traceability, homogeneity, and stability.[4][7] | Documentation is typically less detailed, often providing only a purity value without extensive characterization data. |
| Cost | Generally higher due to the rigorous certification process.[1] | More economical and widely available for routine applications. |
Performance Comparison in this compound Analysis
The following table summarizes the expected performance of an LC-MS/MS method for this compound analysis when using a CRM versus a standard analytical-grade material. The performance metrics are based on data from published methods for the analysis of acylglycines.
| Performance Parameter | Using this compound CRM | Using Non-Certified Standard |
| Accuracy | Higher, as the certified value provides a more accurate reference point for calibration. Bias can be more reliably assessed. | Potentially lower, as the stated purity may not account for all impurities or have a larger uncertainty. |
| Precision (CV%) | Expected to be high (typically <10% for inter-day and intra-day precision in validated methods). | Similar high precision can be achieved, but the trueness of the result is less certain. |
| Linearity (r²) | Excellent linearity (typically >0.99) is achievable. | Excellent linearity (typically >0.99) is also achievable. |
| Measurement Uncertainty | The uncertainty of the certified value is known and can be incorporated into the overall uncertainty budget of the measurement, leading to a more realistic and reliable estimation of the final result's uncertainty.[5][6] | The uncertainty of the standard's purity is often unknown or not well-defined, leading to an underestimation of the overall measurement uncertainty. |
| Method Validation | Provides a solid foundation for robust method validation, ensuring the method is accurate and fit for purpose.[8][9] | Can be used for method validation, but the assessment of accuracy will have a higher degree of uncertainty. |
Experimental Protocols for this compound Analysis
The following is a representative experimental protocol for the quantitative analysis of this compound in biological matrices (e.g., urine) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on established methods.
Sample Preparation
-
Thaw and Vortex: Thaw frozen urine samples at room temperature and vortex for 15 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution and Internal Standard Spiking: Dilute the supernatant with a solution containing the stable isotope-labeled internal standard (e.g., N-acetylglycine-¹³C₂,¹⁵N).
-
Protein Precipitation (if necessary for plasma/serum): Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins, vortex, and centrifuge.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard.
Visualizing the Workflow and Comparison
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Logical Comparison of Reference Material Impact
Caption: Impact of reference material choice on results.
Conclusion
The use of a Certified Reference Material for this compound analysis provides a higher level of confidence in the accuracy and traceability of results. While other analytical standards can be used to achieve good precision and linearity, the lack of a certified value and a comprehensive uncertainty assessment introduces a greater potential for systematic error and underestimates the overall measurement uncertainty. For applications where the utmost accuracy is required, such as in clinical diagnostics, drug development, and regulatory submissions, the use of a Certified Reference Material for this compound is strongly recommended to ensure the reliability and comparability of analytical data.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. reagecon.com [reagecon.com]
- 3. romerlabs.com [romerlabs.com]
- 4. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. edqm.eu [edqm.eu]
- 7. hsa.gov.sg [hsa.gov.sg]
- 8. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
A Comparative Guide to Acetylglycine Detection: New Methods Versus Established Protocols
For researchers, scientists, and drug development professionals, the accurate detection and quantification of acetylglycine, a key metabolite in various physiological and pathological processes, is of paramount importance. This guide provides a comprehensive comparison of emerging high-throughput methods against established analytical protocols for this compound detection, supported by experimental data.
Quantitative Performance of this compound Detection Methods
The selection of an appropriate detection method hinges on its quantitative performance. Below is a summary of key performance metrics for established and new acetyl-glycine detection methods.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) |
| UPLC-MS/MS | Not explicitly stated, but low ng/mL to pg/mL range is typical for similar analyses. | 0.005 µM | > 0.99 | 90.2 - 109.3%[1] |
| GC-MS | Not explicitly stated, but low ng/mL to pg/mL range is achievable. | Not explicitly stated | > 0.99 is commonly achieved. | 85 - 115% is a typical acceptable range. |
| ELISA | Data not available for a specific this compound assay. | Data not available for a specific this compound assay. | Typically > 0.99 | 80 - 120% is a typical acceptable range. |
Experimental Protocols: A Detailed Overview
Established Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility.
Sample Preparation and Derivatization:
-
Extraction: this compound is extracted from the biological matrix (e.g., urine, plasma) using a solvent extraction method.
-
Derivatization: The extracted this compound is chemically modified to create a more volatile and thermally stable derivative. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is heated with the derivatizing agent to ensure complete reaction.
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of this compound.
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, sensitivity, and speed compared to conventional HPLC. It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization.
Sample Preparation:
-
Protein Precipitation/Extraction: For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile and removed by centrifugation. For urine samples, a simple dilution may be sufficient.
-
Internal Standard Spiking: A known concentration of an isotopically labeled internal standard (e.g., ¹³C-acetylglycine) is added to the sample for accurate quantification.
UPLC-MS/MS Analysis:
-
Injection: The prepared sample is injected into the UPLC system.
-
Chromatographic Separation: The sample is passed through a column packed with small particles, allowing for rapid and high-resolution separation of this compound from other matrix components.
-
Mass Spectrometric Detection: The eluent from the UPLC column is introduced into the tandem mass spectrometer. In the first stage, the parent ion of this compound is selected. In the second stage, this ion is fragmented, and a specific fragment ion is monitored for quantification. This multiple reaction monitoring (MRM) provides high specificity and sensitivity. A study on acylglycines in dried blood spots showed a linear calibration curve from 0.005 to 25.0 μM[1].
Visualizing the Methodologies and Pathways
To better understand the experimental processes and the biological context of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Glycine N-Acyltransferase (GLYAT) metabolic pathway.
Caption: Workflow for this compound detection by GC-MS.
Caption: Workflow for this compound detection by UPLC-MS/MS.
Conclusion: Choosing the Right Method
The choice between established protocols like GC-MS and newer methods such as UPLC-MS/MS for this compound detection depends on the specific requirements of the research.
-
GC-MS remains a robust and reliable method, particularly in laboratories where it is already an established platform for organic acid analysis. However, the requirement for derivatization can increase sample preparation time and may introduce variability.
-
UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and specificity, often with simpler sample preparation. This makes it highly suitable for high-throughput screening and the analysis of complex biological matrices.
-
ELISA , while a powerful tool for protein quantification, currently lacks a commercially available, validated kit specifically for this compound. The development of such a kit could provide a valuable, high-throughput alternative for specific applications, though it would require rigorous validation to ensure specificity and accuracy.
For researchers requiring high sensitivity, specificity, and throughput, UPLC-MS/MS represents the current state-of-the-art for this compound quantification. However, GC-MS remains a viable and valuable alternative, especially in well-established laboratory workflows.
References
Safety Operating Guide
Proper Disposal of Acetylglycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Acetylglycine (also known as N-acetylglycine or aceturic acid), aligning with standard laboratory safety and regulatory practices.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), good laboratory practice dictates caution.[1][2][3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. In situations where dust may be generated, respiratory protection may be necessary.
-
Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound is primarily managed through a licensed waste disposal service. The following steps outline the recommended procedure for its disposal, from initial preparation to final hand-off.
-
Waste Characterization:
-
Containerization:
-
Spill Management:
-
Engage a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain meticulous records of the disposed chemical, including the quantity, date of disposal, and the waste disposal service used. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
While extensive quantitative data regarding disposal is not typically provided in Safety Data Sheets, the physical and chemical properties of this compound are important for safe handling and are summarized below.
| Property | Value |
| CAS Number | 543-24-8 |
| Molecular Formula | C4H7NO3 |
| Molecular Weight | 117.10 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water.[6][9] |
| Hazard Class | Not classified as hazardous[1][2][3] |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision-making process based on the state of the chemical (spilled or contained) and the necessary compliance steps.
References
- 1. carlroth.com [carlroth.com]
- 2. sdfine.com [sdfine.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Guide for Handling Acetylglycine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Acetylglycine, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications |
| Eyes | Safety glasses with side-shields or goggles | Must conform to NIOSH (US) or EN 166 (EU) standards.[1][2] A face shield may be appropriate in some workplaces.[2] |
| Hands | Chemical-resistant gloves | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][4] Wash and dry hands thoroughly after handling.[1][2] |
| Body | Laboratory coat or impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][4] Closed-toed footwear is required at a minimum.[2] |
| Respiratory | Air-purifying respirator (if necessary) | Where risk assessment shows it is appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] Not required under normal use conditions with adequate ventilation.[5][6] |
Operational Plan: Handling and Storage
Proper handling and storage of this compound are critical to maintaining its integrity and preventing accidents.
Handling Protocol:
-
Ventilation: Use in a well-ventilated area.[2][7] A mechanical exhaust or laboratory fume hood should be used to avoid exposure.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][2]
-
Dust Formation: Avoid the formation of dust and aerosols.[1] Minimize dust generation and accumulation.[2]
-
Personal Hygiene: Do not eat, drink, or smoke while handling.[2][7] Wash hands thoroughly after handling.[2]
-
Ignition Sources: Keep away from sources of ignition.[2]
Storage Protocol:
-
Container: Store in a tightly-closed, original container.[2][7]
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][7] The recommended storage temperature is between 2–8 °C.[8]
-
Incompatibilities: Store away from incompatible substances, such as strong oxidizing agents.[1][6]
First Aid Measures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][9] Remove contact lenses if present and easy to do.[2] |
| Skin Contact | Wash off with soap and plenty of water.[1][9] Remove any contaminated clothing.[2] |
| Inhalation | Move the person into fresh air.[1][9] If not breathing, give artificial respiration.[1][9] Consult a physician.[1][9] |
| Ingestion | Rinse mouth with water.[1][9] Never give anything by mouth to an unconscious person.[1][9] Consult a physician.[1][9] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Collection: Pick up and arrange disposal without creating dust.[1]
-
Container: Keep in suitable, closed containers for disposal.[1][4]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1][2]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from preparation to disposal.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. hazmatschool.com [hazmatschool.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sdfine.com [sdfine.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
